Roxatidine-d10 Acetate Hydrochloride
Description
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Structure
3D Structure of Parent
Properties
Molecular Formula |
C19H29ClN2O4 |
|---|---|
Molecular Weight |
395.0 g/mol |
IUPAC Name |
[2-[3-[3-[(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)methyl]phenoxy]propylamino]-2-oxoethyl] acetate;hydrochloride |
InChI |
InChI=1S/C19H28N2O4.ClH/c1-16(22)25-15-19(23)20-9-6-12-24-18-8-5-7-17(13-18)14-21-10-3-2-4-11-21;/h5,7-8,13H,2-4,6,9-12,14-15H2,1H3,(H,20,23);1H/i2D2,3D2,4D2,10D2,11D2; |
InChI Key |
FEWCTJHCXOHWNL-PBQOSDORSA-N |
Isomeric SMILES |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])CC2=CC(=CC=C2)OCCCNC(=O)COC(=O)C)([2H])[2H])([2H])[2H])[2H].Cl |
Canonical SMILES |
CC(=O)OCC(=O)NCCCOC1=CC=CC(=C1)CN2CCCCC2.Cl |
Origin of Product |
United States |
Foundational & Exploratory
The Gold Standard in Bioanalysis: A Technical Guide to the Molecular Weight and Application of Roxatidine-d10 Acetate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical analysis, the pursuit of precision and accuracy is paramount. For quantitative bioanalytical workflows, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of stable isotope-labeled internal standards is not just a best practice—it is the gold standard.[1] This technical guide provides an in-depth exploration of the molecular weight differences between native Roxatidine and its deuterated analogue, Roxatidine-d10 Acetate Hydrochloride, and elucidates the profound impact of this difference on achieving robust and reliable analytical data.
The Principle of Isotope Dilution Mass Spectrometry: Why a Heavier Molecule Matters
At the heart of advanced quantitative analysis lies the principle of isotope dilution.[2] An ideal internal standard (IS) should be chemically identical to the analyte of interest, ensuring it behaves similarly during sample extraction, chromatography, and ionization. However, it must be distinguishable by the mass spectrometer. This is where stable isotope labeling, specifically deuteration, offers an elegant solution.
By replacing hydrogen atoms with their heavier, stable isotope deuterium (²H or D), we create a molecule that is chemically analogous but has a greater mass.[3] When a known quantity of this deuterated standard is spiked into a sample at the earliest stage of preparation, it experiences the same procedural variations as the native analyte. Any loss during extraction or fluctuation in instrument response affects both compounds equally. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant and directly proportional to the analyte's concentration, ensuring a highly accurate measurement.[1]
Molecular Weight Comparison: Native vs. Deuterated Roxatidine
A precise understanding of the molecular weights of the native drug and its deuterated internal standard is fundamental for developing a selective and accurate LC-MS/MS method. The following table provides a comprehensive comparison of native Roxatidine, its common salt form Roxatidine Acetate Hydrochloride, and the deuterated internal standard, this compound.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Form |
| Roxatidine | C₁₇H₂₆N₂O₃ | 306.40[4][5] | Active Metabolite (Free Base) |
| Roxatidine Acetate Hydrochloride | C₁₉H₂₈N₂O₄·HCl | 384.90[6][7][8] | Prodrug Salt Form |
| This compound | C₁₉H₁₉D₁₀ClN₂O₄ | 394.96 [9] | Deuterated Internal Standard |
The key distinction lies in the incorporation of ten deuterium atoms in the piperidinyl group of this compound, which results in a significant and easily resolvable mass difference from the native compound. This mass shift is the cornerstone of its utility as an internal standard in mass spectrometry.
Structural Elucidation and the Impact of Deuteration
The chemical structures of native Roxatidine and its deuterated analogue are nearly identical, with the only difference being the isotopic composition of the piperidinyl moiety.
Native Roxatidine Acetate Hydrochloride:
-
[2-oxo-2-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]ethyl] acetate;hydrochloride[6]
This compound:
-
2-(Acetyloxy)-N-[3-[3-(1-(piperidinyl-d10)methyl)phenoxy]propyl]acetamide Hydrochloride[9]
The ten deuterium atoms replace the ten hydrogen atoms on the piperidine ring, providing a substantial mass increase that prevents any isotopic crosstalk with the native analyte in the mass spectrometer.
A Field-Proven Approach: Hypothetical LC-MS/MS Protocol for Roxatidine Quantification
While specific, proprietary methods may vary, the following detailed protocol is based on established principles for the analysis of H2 receptor antagonists and represents a robust, self-validating system for the quantification of Roxatidine in human plasma using this compound as an internal standard.[1][2]
Sample Preparation: Protein Precipitation
This method is chosen for its speed and efficiency in removing the bulk of proteinaceous matrix components.
-
Aliquoting: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 100 ng/mL this compound in methanol).
-
Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant to a clean 96-well plate or autosampler vial for analysis.
Chromatographic and Mass Spectrometric Conditions
The following conditions are designed to achieve a sensitive, selective, and rapid analysis.
| Parameter | Condition | Rationale |
| LC System | Standard UHPLC System | Provides high resolution and fast analysis times. |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Offers excellent retention and separation for this class of compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a proton source for efficient positive ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elutes the analytes from the C18 column. |
| Gradient | 5% to 95% B over 3 minutes | A standard gradient to ensure elution of the analyte and cleaning of the column. |
| Flow Rate | 0.4 mL/min | Compatible with standard UHPLC columns and ESI-MS interfaces. |
| Injection Volume | 5 µL | A typical volume for sensitive analysis without overloading the column. |
| MS System | Triple Quadrupole Mass Spectrometer | The gold standard for quantitative analysis due to its sensitivity and specificity. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Roxatidine contains basic nitrogen atoms that are readily protonated. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
MRM Transitions
The selection of specific precursor and product ions is critical for the selectivity of the assay.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Roxatidine | 307.3 | 107.1 | (To be optimized, typically 15-25) |
| Roxatidine-d10 | 317.4 | 117.1 | (To be optimized, typically 15-25) |
Note: The precursor ion for Roxatidine corresponds to its active metabolite form, as the acetate group is labile in the mass spectrometer source.
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical basis for using a deuterated internal standard.
Conclusion: The Indispensable Role of Deuterated Standards
The use of this compound as an internal standard is not merely a technical choice but a fundamental component of a robust and reliable bioanalytical method. Its molecular weight, precisely engineered through deuteration, allows it to be a silent partner to the native analyte, faithfully tracking it through every potential source of analytical variability. This ensures that the final reported concentration is a true and accurate reflection of its level in the biological matrix, providing the high-quality data that is essential for critical decisions in drug development and clinical research.
References
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PubChem. (2026). Roxatidine. National Center for Biotechnology Information. [Link]
- A Review: Use of Deuterated Internal Standards in Mass Spectrometry Techniques. (n.d.). International Journal of Pharmaceutical and Life Sciences.
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CRO Splendid Lab Pvt. Ltd. (n.d.). This compound. [Link]
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ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]
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SCION Instruments. (2025). The Role of Internal Standards In Mass Spectrometry. [Link]
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AptoChem. (n.d.). Deuterated internal standards and bioanalysis. [Link]
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CAS Common Chemistry. (n.d.). Roxatidine. [Link]
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PubChem. (2026). Roxatidine Acetate Hydrochloride. National Center for Biotechnology Information. [Link]
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KEGG DRUG. (n.d.). Roxatidine. [Link]
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Isotopic Purity Specifications for Roxatidine-d10 Acetate Hydrochloride: A Technical Guide for LC-MS/MS Bioanalysis
Introduction: The Bioanalytical Role of Roxatidine-d10
Roxatidine acetate hydrochloride is a potent histamine H2-receptor antagonist utilized in the treatment of gastric mucosal injury, erosive esophagitis, and Zollinger-Ellison syndrome[1][2]. Following administration, the prodrug is rapidly deacetylated into its major active metabolite, roxatidine, which competitively inhibits histamine binding on gastric parietal cells[1].
In pharmacokinetic (PK) and drug development studies, the precise quantification of roxatidine in complex biological matrices (e.g., plasma, urine) requires highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays. To correct for matrix effects, ion suppression, and extraction losses, stable isotope-labeled internal standards (SIL-IS) are mandatory[3][4]. Roxatidine-d10 acetate hydrochloride (and its hemioxalate salt variant) serves as the gold-standard internal standard for these assays[1][5].
Figure 1: Pharmacological mechanism of roxatidine via H2 receptor antagonism.
Structural Rationale and the Causality of Deuteration
Choosing the correct deuterated internal standard (D-IS) is crucial for achieving LC-MS accuracy[6]. Roxatidine-d10 incorporates 10 deuterium atoms specifically on the piperidine ring (1-piperidinyl-2,2,3,3,4,4,5,5,6,6-d10-methyl)[1][7]. This specific structural modification is not arbitrary; it is driven by two fundamental bioanalytical causalities:
-
Eradication of Natural Isotopic Interference: The natural isotopic envelope of unlabeled roxatidine (driven by naturally occurring ¹³C, ²H, and ¹⁵N) extends up to M+3 or M+4. By utilizing a D10 label, the internal standard undergoes a massive +10 Da mass shift (m/z 394.96 for the acetate hydrochloride salt)[2][8]. This wide mass separation completely bypasses the natural isotopic envelope of the analyte, ensuring that the M+10 signal is exclusively derived from the internal standard[4].
-
Prevention of Hydrogen-Deuterium (H/D) Back-Exchange: Deuterium atoms bound to heteroatoms (like N or O) are labile and easily exchange with hydrogen in aqueous mobile phases. The 10 deuterium atoms in Roxatidine-d10 are bound to the carbon backbone of the piperidine ring. These positions are highly stable and non-exchangeable under standard reverse-phase LC-MS conditions, preserving the integrity of the M+10 mass during chromatography[3][6].
The Statistical Reality of Isotopic Purity
For a deuterated Active Pharmaceutical Ingredient (API) or internal standard, the definition of "purity" is bifurcated into chemical purity and isotopic enrichment[9].
It is a statistical reality of chemical synthesis that achieving 100% isotopic purity is impossible, especially when incorporating 10 deuterium atoms[9]. A starting material with 99.5% isotopic enrichment will not yield a final product where 100% of the molecules are the fully deuterated (d10) version[9]. Instead, the synthesis results in a binomial distribution of isotopologues (d10, d9, d8, etc.)[1][9].
The most critical threat to assay integrity is the presence of the unlabeled analyte (d0) within the D-IS lot[10]. Because the D-IS is added at a constant, high concentration to all samples to enable ratiometric measurement, any trace d0 impurity will artificially inflate the analyte signal[10]. This disproportionately affects the lower end of the calibration curve, destroying linearity and compromising the Lower Limit of Quantitation (LLOQ)[10].
Table 1: Quantitative Specifications for this compound
To ensure regulatory compliance (FDA/EMA/ICH), Roxatidine-d10 must adhere to strict purity specifications[6].
| Specification Parameter | Recommended Threshold | Analytical Rationale |
| Chemical Purity | > 99.0% | Minimizes risk of chromatographic interference from synthetic byproducts or degradation products[6][10]. |
| Isotopic Enrichment | ≥ 99.0% (d1-d10 forms) | Ensures the vast majority of the standard exists in the highly deuterated state, maintaining the +10 Da mass shift[1][6]. |
| Unlabeled Analyte (d0) | < 0.1% of total D-IS | Prevents direct contribution to the M+0 MRM transition[10]. |
| Isotopic Cross-Talk | ≤ 5.0% of LLOQ Area | Regulatory mandate: The D-IS contribution to the analyte channel must not exceed 5% of the analyte's LLOQ response[10]. |
Methodological Framework: Validating Isotopic Purity
Before utilizing a new lot of Roxatidine-d10 in a PK study, the isotopic purity and cross-talk must be empirically validated. The following protocol is designed as a self-validating system : by comparing the "Zero Sample" directly against the "LLOQ Sample" within the same analytical run, the system self-calibrates the interference threshold. If instrument sensitivity drifts, both responses drift proportionally, maintaining the mathematical validity of the ratiometric check[10].
Figure 2: Self-validating LC-MS/MS workflow for assessing D-IS isotopic cross-talk.
Step-by-Step Validation Protocol
Step 1: Solution Preparation Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., 50% Acetonitrile in water)[10]. Dilute to the final working concentration intended for the assay (e.g., 50 ng/mL).
Step 2: "Zero Sample" Formulation Extract a blank biological matrix sample (e.g., human plasma from an untreated subject) and spike it only with the Roxatidine-d10 working solution[10]. This sample will reveal the absolute amount of unlabeled roxatidine (d0) hiding within the D-IS lot.
Step 3: LLOQ Sample Formulation Extract a separate blank matrix sample and spike it only with unlabeled Roxatidine Acetate at the exact concentration of the assay's established Lower Limit of Quantitation (LLOQ)[10]. Do not add the D-IS to this sample.
Step 4: LC-MS/MS MRM Analysis Inject both the "Zero Sample" and the "LLOQ Sample" into the LC-MS/MS system. Operate in Multiple Reaction Monitoring (MRM) mode, monitoring the specific transitions for both the unlabeled analyte (M+0) and the deuterated internal standard (M+10)[10].
Step 5: Ratiometric Calculation (Cross-Talk Assessment) Integrate the chromatographic peaks and calculate the cross-contribution using the following formula[10]: % Interference = (Peak Area of M+0 in Zero Sample / Peak Area of M+0 in LLOQ Sample) × 100
Causality Check: If the interference exceeds 5.0%, the isotopic purity of the Roxatidine-d10 lot is insufficient for the desired LLOQ. The assay will suffer from a positive bias at the low end of the calibration curve, necessitating either a higher LLOQ, a lower D-IS working concentration, or procurement of a higher-purity D-IS lot[10].
Conclusion
The reliability of bioanalytical quantification is inextricably linked to the quality of the internal standard. This compound provides an optimal +10 Da mass shift and non-exchangeable deuterium placement, making it highly robust against matrix effects and natural isotopic interference. However, rigorous validation of its isotopic purity—specifically ensuring that d0 cross-talk remains below 5% of the LLOQ—is a non-negotiable prerequisite for generating trustworthy, regulatory-compliant pharmacokinetic data.
References
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Title : Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis | Source : ResolveMass Laboratories | URL :[Link]
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Title : Roxatidine Acetate-impurities | Source : Pharmaffiliates | URL :[Link]
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Title : this compound | Source : Splendid Lab Pvt. Ltd. | URL :[Link]
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The Isotopic Architecture of Roxatidine Acetate: A Comparative Analysis of -d10 and -d3 Deuterated Standards in Pharmacokinetic Workflows
Target Audience: Analytical Chemists, DMPK Researchers, and Drug Development Professionals Content Type: Technical Whitepaper & Bioanalytical Guide
Executive Summary
In bioanalytical chemistry and pharmacokinetics (PK), the selection of a Stable Isotope-Labeled (SIL) internal standard (IS) is the linchpin of quantitative accuracy. Roxatidine Acetate, a potent, competitive histamine H2-receptor antagonist used in the treatment of gastric ulcers, presents a unique analytical challenge due to its nature as a prodrug[1].
As a Senior Application Scientist, I frequently observe a critical point of failure in assay design: the improper selection of the deuteration site. This whitepaper provides an in-depth technical dissection of Roxatidine-d10 Acetate versus Roxatidine-d3 Acetate . We will explore the physicochemical properties, the metabolic causality that renders the -d3 variant fundamentally flawed for in vivo studies, and provide a self-validating LC-MS/MS methodology for absolute quantitation[2].
Structural and Chemical Dissection
Roxatidine Acetate (MW 348.44) consists of a basic piperidine ring linked via a phenoxypropyl chain to an acetamide moiety, which is terminally acetylated. The strategic placement of deuterium atoms in its SIL counterparts dictates their analytical utility:
-
Roxatidine-d10 Acetate: Deuterium is incorporated into the stable piperidine ring.
-
Roxatidine-d3 Acetate: Deuterium is incorporated into the terminal acetate methyl group (acetyl-d3).
Table 1: Physicochemical & Isotopic Comparison
| Property | Roxatidine Acetate (Unlabeled) | Roxatidine-d10 Acetate | Roxatidine-d3 Acetate |
| Molecular Formula | C₁₉H₂₈N₂O₄ | C₁₉H₁₈D₁₀N₂O₄ | C₁₉H₂₅D₃N₂O₄ |
| Molecular Weight | 348.44 g/mol | 358.50 g/mol | 351.46 g/mol |
| Precursor Ion [M+H]⁺ | m/z 349.4 | m/z 359.5 | m/z 352.4 |
| Deuteration Site | N/A | Piperidine Ring | Acetate Group |
| Mass Shift (ΔDa) | 0 | +10 Da | +3 Da |
| Commercial Utility | API / Reference[3] | Gold Standard IS[4] | Limited / Custom Synthesis |
The Core Causality: Prodrug Metabolism & Isotope Cleavage
To understand why Roxatidine-d10 Acetate is the definitive gold standard over the -d3 variant, we must examine the in vivo causality of the drug.
Roxatidine Acetate is a prodrug. Upon oral administration, it is rapidly and almost completely hydrolyzed by esterases in the small intestine, liver, and plasma to its deacetylated active metabolite, Roxatidine [5].
The Fatal Flaw of Roxatidine-d3 Acetate
If a researcher utilizes Roxatidine-d3 Acetate as an internal standard for an in vivo PK study, the esterase-driven deacetylation cleaves the -C(=O)CD₃ group. The deuterium label is entirely lost as deuterated acetic acid. The remaining molecule is structurally and isotopically identical to endogenous, unlabeled Roxatidine. This results in massive signal interference, completely destroying the quantitative integrity of the assay.
The Robustness of Roxatidine-d10 Acetate
Conversely, the -d10 label is heavily fortified on the piperidine ring[6]. The piperidine moiety is metabolically stable against esterase activity. When Roxatidine-d10 Acetate is hydrolyzed, it yields Roxatidine-d10 (m/z 317.3). The +10 Da mass shift is perfectly retained, allowing seamless, interference-free LC-MS/MS tracking of the active metabolite[7].
Metabolic cleavage of Roxatidine Acetate variants highlighting deuterium label retention vs. loss.
Isotopic Envelope Overlap and Signal-to-Noise (S/N)
Even in in vitro formulation assays where esterase metabolism is absent (and the prodrug remains intact), Roxatidine-d10 Acetate remains analytically superior.
A +3 Da shift is often considered the bare minimum for LC-MS/MS. However, for a molecule with a mass of ~348 Da, the natural M+3 isotopic contribution (arising from ¹³C, ²H, ¹⁵N, and ¹⁸O isotopes) is non-zero. At the Upper Limit of Quantification (ULOQ), the natural M+3 peak of the unlabeled drug can artificially inflate the -d3 internal standard signal (cross-talk), leading to non-linear calibration curves. A +10 Da shift places the IS signal completely outside the isotopic envelope of the analyte, guaranteeing zero cross-talk and maximizing the dynamic range[8].
LC-MS/MS Analytical Methodologies & Workflows
To ensure trustworthiness and reproducibility, the following self-validating protocol details the extraction and quantitation of Roxatidine from human plasma using Roxatidine-d10 Acetate as the internal standard precursor[2].
Step-by-Step Methodology: Plasma Extraction and Quantitation
-
Sample Aliquoting & IS Spiking: Transfer 100 µL of human plasma into a clean microcentrifuge tube. Spike with 10 µL of Roxatidine-d10 working solution (e.g., 500 ng/mL). Causality: Spiking at the very beginning ensures the IS accounts for any volumetric losses or matrix effects during extraction.
-
Liquid-Liquid Extraction (LLE): Add 1.0 mL of tert-butyl methyl ether (TBME). Vortex vigorously for 5 minutes. Causality: TBME is chosen over protein precipitation (PPT) because it selectively partitions the moderately lipophilic roxatidine while leaving highly polar endogenous phospholipids and proteins in the aqueous phase, significantly reducing ion suppression.
-
Phase Separation: Centrifuge at 10,000 rpm for 10 minutes at 4°C. Transfer 800 µL of the upper organic layer to a clean 96-well plate.
-
Evaporation & Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase (Methanol : 10 mM Ammonium Formate, pH 3.9). Causality: Roxatidine possesses a basic piperidine ring (pKa ~8.5). Reconstituting in a pH 3.9 buffer ensures the molecule is fully protonated, yielding excellent ionization efficiency in ESI+ mode.
-
UHPLC Separation: Inject 5 µL onto a reversed-phase C18 column (e.g., Hydrosphere C18, 50 x 2.1 mm, 1.8 µm) operating at a flow rate of 0.3 mL/min[2].
Standardized LC-MS/MS bioanalytical workflow utilizing Roxatidine-d10 as an internal standard.
Table 2: MRM Transitions for LC-MS/MS (Positive ESI)
Data acquisition is carried out in Multiple Reaction Monitoring (MRM) mode. The primary transition for the active metabolite involves the cleavage of the phenoxypropyl chain, yielding a stable piperidinylmethyl fragment[2].
| Analyte | Target Form | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Roxatidine | Active Metabolite | 307.3 | 107.1 | 50 |
| Roxatidine-d10 | Active IS | 317.3 | 117.2 | 50 |
| Roxatidine Acetate | Intact Prodrug | 349.4 | 107.1 | 50 |
| Roxatidine-d10 Acetate | Prodrug IS | 359.5 | 117.2 | 50 |
Conclusion
The distinction between Roxatidine-d10 Acetate and Roxatidine-d3 Acetate is not merely a matter of molecular weight; it is a fundamental issue of metabolic logic. Because Roxatidine Acetate is a prodrug that undergoes rapid in vivo deacetylation, any deuterium label placed on the acetate group (-d3) will be metabolically cleaved and lost, rendering it useless for tracking the active metabolite.
By utilizing Roxatidine-d10 Acetate—where the label is securely integrated into the metabolically stable piperidine ring—analytical scientists ensure absolute quantitative integrity, zero isotopic cross-talk, and robust LC-MS/MS performance across both in vitro and in vivo pharmacokinetic workflows.
References
-
Pharmaffiliates. "Roxatidine Acetate API and Stable Isotopes (CAS: 1794898-04-6)." Pharmaffiliates. Available at:[Link]
-
ResearchGate. "Optimization of stability-indicating chromatographic methods for the determination of roxatidine acetate in the presence of its degradation products." ResearchGate. Available at:[Link]
-
Journal of Food and Drug Analysis. "A rapid and sensitive HPLC method for determination of roxatidine in human plasma." JFDA Online. Available at:[Link]
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A Senior Application Scientist's Guide to the Certificate of Analysis for Roxatidine-d10 Acetate Hydrochloride Reference Standards
Introduction
In the landscape of pharmaceutical research and bioanalysis, the integrity of quantitative data is paramount. Roxatidine Acetate Hydrochloride, a potent histamine H2-receptor antagonist, is a well-established therapeutic agent for managing conditions like gastric ulcers and gastroesophageal reflux disease (GERD).[1][2][3] As a prodrug, it is rapidly metabolized to its active form, roxatidine, upon administration.[4][5][6] For the precise quantification of Roxatidine in complex biological matrices, stable isotope-labeled (SIL) internal standards are indispensable.
Roxatidine-d10 Acetate Hydrochloride serves as the gold standard internal standard for mass spectrometry-based bioanalytical assays.[7][8] Its ten deuterium atoms provide a distinct mass shift, allowing it to be differentiated from the unlabeled analyte, while its identical chemical structure ensures it behaves virtually identically during sample extraction, chromatography, and ionization.[9][7][10] The reliability of any study utilizing this standard is, therefore, directly dependent on the quality and comprehensive characterization of the reference material itself.
This technical guide provides an in-depth exploration of the analytical data presented on a Certificate of Analysis (COA) for this compound. It is designed for researchers, analytical scientists, and drug development professionals, offering not just the "what" but the "why" behind the rigorous testing required to qualify such a critical reagent. We will dissect the core analytical pillars—identity, purity, and assay—to empower users to confidently interpret and utilize this essential reference standard.
Chapter 1: The Foundation - Principles of a Reference Standard COA
A Certificate of Analysis is more than a data sheet; it is a formal declaration of the reference standard's quality, validated through a battery of scientific tests. The qualification of a reference standard, particularly a primary standard intended for critical applications, is governed by stringent international guidelines, most notably those from the International Council for Harmonisation (ICH).[11][12][13]
The fundamental purpose of this qualification is to establish:
-
Identity: The material is unequivocally the correct chemical entity, including the correct isotopic labeling.
-
Purity: The extent to which the material is free from chemical impurities (organic, inorganic, and residual solvents) is known.
-
Assay (Potency): The precise content of the specified chemical entity in the material is accurately determined.
This rigorous process ensures that the reference standard is suitable for its intended use, whether for calibrating analytical instruments, validating methods, or serving as an internal standard in a regulated bioanalytical study.
Chapter 2: Identity Confirmation - Verifying Structure and Isotopic Labeling
For a deuterated standard, identity confirmation is a two-fold challenge. We must first verify the underlying chemical structure of Roxatidine Acetate Hydrochloride and then confirm the precise location and extent of deuterium incorporation. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS) are the cornerstone techniques for this purpose.[14][15]
Structural Elucidation via NMR Spectroscopy
NMR spectroscopy is the definitive method for unambiguous structure determination.[14][16] By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each atom in the molecule.
-
¹H NMR (Proton NMR): This experiment identifies all hydrogen-containing groups. For Roxatidine-d10, a key diagnostic feature is the significant reduction or complete disappearance of proton signals corresponding to the piperidine ring, directly confirming the location of the deuterium labels. The remaining signals for the aromatic, propyl, and acetamide moieties must match the expected pattern for Roxatidine Acetate.
-
¹³C NMR (Carbon NMR): This provides a signal for each unique carbon atom in the molecule, confirming the carbon skeleton's integrity. The chemical shifts must align with the established structure of Roxatidine Acetate.[16]
Isotopic Purity and Enrichment via HR-MS
While NMR confirms the location of deuteration, HR-MS is essential for verifying the molecular mass and assessing the isotopic enrichment.
-
Principle: HR-MS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy. For this compound, the expected molecular weight will be approximately 10 Daltons higher than its non-deuterated counterpart (since each deuterium adds ~1.006 Da more mass than a proton).
-
Isotopic Distribution: A high-quality deuterated standard will not be 100% d10. There will be a distribution of isotopologues (d9, d8, etc.). HR-MS can resolve these different species, and by analyzing their relative abundances, the overall isotopic enrichment can be calculated. A high isotopic purity (typically >98%) is critical to prevent signal interference from the standard contributing to the analyte's signal in an LC-MS analysis.[15][17]
Experimental Protocol: Identity Confirmation by LC-HRMS
-
Standard Preparation: Accurately weigh and dissolve the this compound standard in a suitable solvent (e.g., methanol) to a final concentration of ~1 µg/mL.
-
Chromatographic System:
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to elute the analyte (e.g., 5% to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometer Settings (Positive ESI Mode):
-
Scan Mode: Full Scan (m/z 100-500).
-
Resolution: >60,000 FWHM.
-
Ion Source Parameters: Optimize spray voltage, capillary temperature, and gas flows for maximum signal intensity.
-
-
Data Analysis:
-
Extract the ion chromatogram for the theoretical m/z of the protonated molecule [M+H]⁺.
-
Analyze the mass spectrum of the corresponding peak to confirm the accurate mass is within a tight tolerance (e.g., <5 ppm) of the theoretical mass.
-
Evaluate the isotopic pattern to calculate the percentage of d10 enrichment.
-
Chapter 3: Purity and Impurity Profiling
The chemical purity of a reference standard is crucial for accurate quantification.[18][19] Impurities can arise from the synthesis process, degradation, or storage. High-Performance Liquid Chromatography (HPLC) with UV detection is the industry-standard technique for determining purity.[3][4][20]
Chromatographic Purity by HPLC-UV
A stability-indicating HPLC method is one that can separate the intact drug from its potential degradation products and synthesis-related impurities.[20] For Roxatidine, this involves using a reversed-phase column (e.g., C18) and a mobile phase gradient that can resolve the main compound from any other UV-active species.
The purity is typically reported as an area percentage. The area of the main Roxatidine-d10 peak is divided by the total area of all peaks in the chromatogram. A high purity value (e.g., ≥98%) is expected for a quality reference standard.
Experimental Protocol: Purity by HPLC-UV
-
Standard Preparation: Prepare a solution of the reference standard in the mobile phase at a concentration of approximately 0.5 mg/mL.
-
Chromatographic Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient mixture of a phosphate buffer and acetonitrile/methanol is often effective. For example, a mobile phase consisting of 50 mM potassium dihydrogen phosphate: methanol: acetonitrile (5:3:2 by volume) can be used.[20]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 276 nm.[20]
-
Injection Volume: 10 µL.
-
-
System Suitability: Before sample analysis, inject a standard solution multiple times to ensure the system is performing correctly (e.g., check for consistent retention times, peak areas, and theoretical plates).
-
Data Analysis:
-
Integrate all peaks detected in the chromatogram.
-
Calculate the area percentage of the main peak relative to the sum of all peak areas. Disregard peaks from the solvent blank and those below a specified reporting threshold (e.g., 0.05%).
-
Chapter 4: Quantitative Analysis - The Assay
The assay value represents the mass fraction of the pure analyte in the reference standard material. It accounts for the presence of impurities and other non-analyte components like water and residual solvents.
Assay by Mass Balance
This is the most common approach for assigning a potency value to a primary reference standard. It does not measure the analyte directly but rather quantifies all impurities and subtracts them from 100%.
Assay (%) = 100% - Chromatographic Impurities (%) - Water Content (%) - Residual Solvents (%) - Non-Volatile Residue (%)
-
Water Content: Determined by Karl Fischer titration, a specific and accurate method for water quantification.
-
Residual Solvents: Measured by Gas Chromatography (GC), typically using a headspace autosampler.
-
Non-Volatile Residue (Residue on Ignition): Measures the amount of inorganic impurities by burning off all organic material.
Data Presentation: Typical COA Specifications
The final COA consolidates all this information into a clear summary.
| Test Parameter | Specification | Typical Method | Rationale |
| Appearance | White to off-white solid | Visual Inspection | Confirms basic physical properties. |
| Identity by ¹H NMR | Conforms to structure | ¹H NMR Spectroscopy | Unambiguously confirms chemical structure and deuteration sites. |
| Identity by MS | Conforms to structure | HR-MS | Confirms molecular weight and isotopic distribution. |
| Isotopic Enrichment | ≥ 98% (d10) | HR-MS / ¹H NMR | Ensures minimal isotopic interference with the unlabeled analyte. |
| Purity by HPLC | ≥ 98.0% (Area %) | HPLC-UV | Quantifies organic impurities. |
| Water Content | ≤ 1.0% | Karl Fischer Titration | Water content affects accurate weighing; must be accounted for in the assay. |
| Residual Solvents | Meets ICH Limits | Headspace GC-MS | Ensures safety and purity by controlling solvents from synthesis. |
| Assay (as is) | Report Value (e.g., 98.5%) | Mass Balance Calculation | Provides the final potency value for use in quantitative calculations. |
Conclusion
The Certificate of Analysis for a deuterated reference standard like this compound is a testament to a rigorous, multi-faceted analytical qualification process. It provides the end-user with a high degree of confidence in the standard's identity, purity, isotopic enrichment, and potency. As this guide has detailed, each test, from NMR and HR-MS for identity to HPLC for purity, serves a specific and critical purpose. A thorough understanding of these underlying analytical principles empowers researchers to ensure the highest level of data integrity, accuracy, and reproducibility in their critical drug development and bioanalytical studies.
References
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Indian Journal of Pharmaceutical Sciences. (n.d.). Analysis of Roxatidine Acetate Hydrochloride in Bulk and from Sustained Release Formulations. Retrieved from [Link]
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PubMed. (1988). Determination of roxatidine in human plasma, urine and milk by capillary gas chromatography using nitrogen-selective detection. Journal of Chromatography B: Biomedical Sciences and Applications. Retrieved from [Link]
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PubMed. (2010). NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions. Analytical Chemistry. Retrieved from [Link]
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ACS Publications. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical Chemistry. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]
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Journal of Food and Drug Analysis. (n.d.). A rapid and sensitive HPLC method for determination of roxatidine in human plasma. Retrieved from [Link]
-
ResearchGate. (2025). A Rapid and Sensitive HPLC Method for Determination of Roxatidine in Human Plasma. Retrieved from [Link]
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Semantic Scholar. (n.d.). A rapid and sensitive HPLC method for determination of roxatidine in human plasma. Retrieved from [Link]
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ResearchGate. (2025). Optimization of stability-indicating chromatographic methods for the determination of roxatidine acetate in the presence of its degradation products. Retrieved from [Link]
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ResearchGate. (n.d.). Structure of roxatidine acetate hydrochloride by H-1, C-13 and N-15 NMR spectroscopy. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2026). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). Retrieved from [Link]
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OMICS Online. (n.d.). Analysis Of Roxatidine Acetate Hydrochloride In Bulk And Fro. Retrieved from [Link]
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European Pharmaceutical Review. (n.d.). Pharmaceutical quality control: the reference standards labyrinth. Retrieved from [Link]
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Wikipedia. (n.d.). Isotopic analysis by nuclear magnetic resonance. Retrieved from [Link]
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Royal Society of Chemistry. (2023). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR spectroscopy. Retrieved from [Link]
-
Taylor & Francis Online. (2021). Binding ability of roxatidine acetate and roxatidine acetate supported chitosan nanoparticles towards bovine serum albumin: characterization, spectroscopic and molecular docking studies. Retrieved from [Link]
-
EPIC. (2024). 13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. Retrieved from [Link]
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Spectroscopy Online. (2020). Hydrogen–Deuterium Exchange Mass Spectrometry. Retrieved from [Link]
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ACS Publications. (2021). Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems. Chemical Reviews. Retrieved from [Link]
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Veeprho. (n.d.). Roxatidine Impurities and Related Compound. Retrieved from [Link]
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International Reference Standards & Services. (2019). How RS Are Used in Pre/Post Approval Medicines Framework Reference Standards and Regulatory Milestones. Retrieved from [Link]
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Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
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PMC. (2021). New Potential of Roxatidine Acetate Hydrochloride on Atopic Dermatitis Mouse Model, Human Keratinocytes, and Human Skin Equivalent Model. Retrieved from [Link]
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Methodological & Application
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Roxatidine in Human Plasma Using a Stable Isotope-Labeled Internal Standard
Abstract
This application note details the development and validation of a high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate and precise quantification of Roxatidine in human plasma. Roxatidine acetate, a histamine H2-receptor antagonist, is rapidly converted to its active metabolite, Roxatidine, making the measurement of the latter crucial for pharmacokinetic (PK) and bioequivalence studies.[1][2] To ensure the highest level of accuracy and mitigate variability, a stable isotope-labeled internal standard, Roxatidine-d10, was synthesized and employed. The method utilizes solid-phase extraction (SPE) for sample clean-up, followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation and demonstrated excellent linearity, accuracy, precision, and stability.[3][4]
Introduction: The Rationale for a High-Integrity Bioanalytical Method
Roxatidine is a competitive histamine H2-receptor antagonist used to inhibit gastric acid secretion in the treatment of conditions like peptic ulcers and gastroesophageal reflux disease.[5][6][7] The administered drug, Roxatidine acetate, is a prodrug that is almost completely absorbed and rapidly metabolized to its active desacetyl form, Roxatidine.[1][8] Therefore, robust pharmacokinetic and clinical studies rely on the accurate measurement of Roxatidine in biological matrices such as plasma.[9][10][11]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive technique for quantifying small molecules in complex biological fluids due to its inherent selectivity and sensitivity.[12][13] However, the accuracy of LC-MS/MS quantification can be compromised by several factors, including sample loss during extraction, instrument drift, and matrix effects—the suppression or enhancement of ionization caused by co-eluting endogenous components.[13][14]
To account for this variability, the "gold standard" approach is the use of a stable isotope-labeled (SIL) internal standard (IS).[15][16] A SIL-IS is chemically identical to the analyte and thus exhibits nearly the same behavior during sample preparation, chromatography, and ionization.[16][17] By adding a known amount of the SIL-IS to every sample at the beginning of the workflow, it serves as a reliable normalizer, correcting for potential inconsistencies and ensuring the highest data integrity.[14] For this method, we selected Roxatidine-d10, which provides a significant mass difference of 10 Daltons, preventing isotopic crosstalk while ensuring co-elution with the analyte.
Method Development: A Logic-Driven Approach
The development of a robust bioanalytical method is a systematic process. Our strategy focused on optimizing each stage—mass spectrometry, chromatography, and sample preparation—to achieve maximum sensitivity, selectivity, and efficiency.
Mass Spectrometry Parameter Optimization
The foundation of a selective LC-MS/MS method lies in defining unique mass-to-charge (m/z) transitions for the analyte and its internal standard.
-
Ionization and Precursor Selection: Roxatidine, containing a basic piperidine nitrogen, is readily protonated. Using electrospray ionization in positive mode (ESI+), both Roxatidine and Roxatidine-d10 were infused directly into the mass spectrometer. This confirmed the expected protonated precursor ions ([M+H]⁺) at m/z 307.2 for Roxatidine and m/z 317.2 for Roxatidine-d10.
-
Fragmentation (MS/MS): Collision-induced dissociation (CID) was performed on the precursor ions to identify stable and intense product ions. The fragmentation of piperidine-containing structures often involves alpha-cleavage adjacent to the nitrogen or fission of the ring itself.[18] For Roxatidine, two prominent and structurally significant product ions were selected: one for quantification (Quantifier) and a second for identity confirmation (Qualifier). The same fragmentation pathways were investigated for Roxatidine-d10 to ensure analogous behavior.
-
MRM Transition Selection: The most intense and reproducible precursor-to-product ion transitions were chosen for the final MRM method. Optimizing collision energy (CE) for each transition is critical to maximize signal intensity.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Transition Type | Dwell Time (ms) | Collision Energy (eV) |
| Roxatidine | 307.2 | 174.1 | Quantifier | 150 | 25 |
| 307.2 | 98.1 | Qualifier | 150 | 35 | |
| Roxatidine-d10 (IS) | 317.2 | 184.1 | Quantifier | 150 | 25 |
Chromatographic Method Development
The primary goals of chromatography are to achieve a symmetric and sharp peak shape for the analyte and to separate it from endogenous matrix components that could cause ion suppression.
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) was selected for its excellent resolving power for moderately polar compounds like Roxatidine.
-
Mobile Phase: Acetonitrile was chosen as the organic solvent due to its elution strength and low viscosity. The aqueous phase consisted of water with 0.1% formic acid. The acidic modifier is crucial for promoting protonation of the analyte in the ESI source, thereby enhancing the MS signal, and for improving peak shape by preventing silanol interactions on the column.
-
Elution: A fast gradient elution was developed to ensure a short run time (<5 minutes) while providing sufficient separation of Roxatidine from the void volume where salts and highly polar matrix components elute.
Sample Preparation Protocol
A clean sample extract is paramount for a stable and reproducible LC-MS/MS assay. While protein precipitation is fast, it often fails to remove phospholipids, a major cause of ion suppression.[19] Solid-phase extraction (SPE) provides superior cleanliness and was therefore selected.[8][13] A mixed-mode cation exchange SPE protocol was optimized to leverage the basic nature of Roxatidine for a highly selective extraction.
Detailed Experimental Protocol
This section provides a step-by-step procedure for sample analysis. All procedures should be performed in a qualified laboratory by trained personnel.
Materials and Reagents
-
Standards: Roxatidine reference standard (>99% purity), Roxatidine-d10 (>99% purity, >98% isotopic purity).
-
Solvents: HPLC-grade or LC-MS grade acetonitrile, methanol, and water. Formic acid (reagent grade).
-
Matrix: Blank, drug-free human plasma (K2-EDTA).
-
SPE Cartridges: Mixed-Mode Cation Exchange SPE cartridges (e.g., 30 mg, 1 mL).
-
Labware: Calibrated pipettes, polypropylene tubes, 96-well plates, autosampler vials.
Instrumentation
-
LC System: A UHPLC system capable of binary gradient elution.
-
MS System: A triple quadrupole mass spectrometer with an ESI source.
-
Analytical Column: C18, 50 x 2.1 mm, 1.8 µm particle size.
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Roxatidine and Roxatidine-d10 in methanol to prepare individual stock solutions.
-
Working Solutions: Prepare intermediate and spiking solutions by serially diluting the stock solutions with 50:50 (v/v) methanol:water.
-
Internal Standard (IS) Spiking Solution (50 ng/mL): Dilute the Roxatidine-d10 stock solution in acetonitrile.
Preparation of Calibration Standards and Quality Controls (QCs)
Prepare calibration curve (CC) standards and quality control (QC) samples by spiking appropriate volumes of the Roxatidine working solutions into blank human plasma. A typical concentration range would be 1-1000 ng/mL. QC samples should be prepared at a minimum of three levels: Low (LQC), Medium (MQC), and High (HQC).
Sample Preparation Workflow (SPE)
LC-MS/MS Conditions
| Parameter | Setting |
| LC System | |
| Column | C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | |
| 0.0 - 0.5 min | 5% B |
| 0.5 - 2.5 min | 5% to 95% B |
| 2.5 - 3.5 min | Hold at 95% B |
| 3.5 - 3.6 min | 95% to 5% B |
| 3.6 - 4.5 min | Hold at 5% B (Equilibration) |
| MS System | |
| Ionization Mode | ESI Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 55 psi |
| Curtain Gas | 35 psi |
| Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Method Validation Summary
The method was subjected to a full validation according to international guidelines.[4][20][21] The performance was assessed for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability. All parameters met the standard acceptance criteria.
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (Range) | 1.0 - 1000 ng/mL | r² ≥ 0.99 |
| LLOQ | 1.0 ng/mL | Accuracy: 80-120%, Precision: ≤20% CV |
| Intra-day Accuracy | 96.5% - 104.2% | Within 85-115% of nominal (80-120% for LLOQ) |
| Intra-day Precision | 3.1% - 7.8% CV | ≤15% CV (≤20% for LLOQ) |
| Inter-day Accuracy | 98.1% - 102.5% | Within 85-115% of nominal (80-120% for LLOQ) |
| Inter-day Precision | 4.5% - 8.9% CV | ≤15% CV (≤20% for LLOQ) |
| Matrix Effect (IS Norm.) | 95% - 107% | CV of IS-normalized factor ≤15% |
| Recovery (Mean) | >85% | Consistent, precise, and reproducible |
| Stability | Stable under all tested conditions (Freeze-Thaw, Bench-Top, Long-Term, Post-Preparative) | % Deviation within ±15% of nominal |
Conclusion
This application note presents a selective, sensitive, and robust LC-MS/MS method for the quantification of Roxatidine in human plasma. The strategic implementation of a stable isotope-labeled internal standard (Roxatidine-d10) ensures high data integrity by correcting for analytical variability. The optimized solid-phase extraction protocol provides clean extracts, minimizing matrix effects and ensuring long-term assay stability. The method was successfully validated and is fit for purpose for regulated bioanalysis in support of pharmacokinetic studies.
References
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- YouTube. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices.
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Application Note: Preparation of Roxatidine-d10 Acetate Hydrochloride Stock Solutions
This Application Note and Protocol is designed for researchers and bioanalytical scientists conducting quantitative LC-MS/MS analysis. It details the precise preparation of Roxatidine-d10 Acetate Hydrochloride internal standard (IS) stock solutions, emphasizing isotopic purity preservation, accurate gravimetric preparation, and stability maintenance.
Introduction & Scientific Context
Roxatidine acetate is a competitive histamine H2-receptor antagonist used to suppress gastric acid secretion.[1] In pharmacokinetic (PK) and bioequivalence studies, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantification due to its sensitivity.
Why Roxatidine-d10? The use of a stable isotope-labeled internal standard (SIL-IS), specifically Roxatidine-d10 , is critical to compensate for:
-
Matrix Effects: Ion suppression or enhancement caused by plasma/urine components.
-
Extraction Variability: Differences in recovery during protein precipitation or solid-phase extraction (SPE).
-
Instrument Drift: Variations in ionization efficiency over long analytical runs.
The "d10" designation typically refers to the full deuteration of the piperidine ring, providing a mass shift of +10 Da. This shift is sufficient to avoid isotopic overlap (cross-talk) with the native analyte's M+2 or M+3 isotopes, ensuring high-integrity quantitative data.
Physicochemical Properties & Safety
Before handling, verify the specific salt form on your Certificate of Analysis (CoA). The protocol below assumes the Acetate Hydrochloride salt form.
Table 1: Compound Specifications
| Property | Native Analyte (Roxatidine Acetate HCl) | Internal Standard (Roxatidine-d10 Acetate HCl) |
| CAS Number | 93793-83-0 | 1794898-04-6 (varies by vendor) |
| Formula | C₁₉H₂₈N₂O₄[2][3][4][5][6] · HCl | C₁₉H₁₈D₁₀N₂O₄ · HCl |
| Molecular Weight | 384.90 g/mol | 394.96 g/mol (approx.) |
| Labeling Position | N/A | Piperidine ring ( |
| Solubility | Water (77 mg/mL), DMSO (78 mg/mL), MeOH | DMSO, Methanol, Water |
| Storage | -20°C, desiccated | -20°C or -80°C, protected from light |
Critical Note on Salt Forms: Roxatidine-d10 is also available as a Hemioxalate salt (MW ~356.47).[5] You must use the Molecular Weight (MW) listed on your specific container's label for calculations.
Protocol: Stock Solution Preparation
Materials Required[7][8][9]
-
Solvent: LC-MS Grade Methanol (MeOH) or Dimethyl Sulfoxide (DMSO).
-
Recommendation:Methanol is preferred for ease of evaporation and compatibility with typical mobile phases. DMSO is recommended if long-term frozen stability of the highly concentrated stock is the priority, as it prevents precipitation.
-
-
Vessels: Amber glass volumetric flasks (Class A) or silanized glass vials (to minimize adsorption).
-
Balance: Analytical balance readable to 0.01 mg (0.00001 g).
Calculation Framework (Self-Validating)
To ensure accuracy, correct the weighed mass for Purity and Salt Correction Factor (SCF) if you intend to report the concentration as the "Free Base" equivalent (common in bioanalysis).
-
SCF (if targeting Free Base): $ \frac{MW_{\text{FreeBase}}}{MW_{\text{Salt}}} \approx \frac{358.5}{394.96} \approx 0.908 $
-
Note: For Internal Standards, it is often acceptable to calculate concentration based on the Salt form directly, provided the final working concentration is consistent. This protocol calculates based on the Salt Form to reduce calculation errors.
Step-by-Step Procedure
Step 1: Primary Stock Solution (1.0 mg/mL)
-
Equilibrate the Roxatidine-d10 Acetate HCl vial to room temperature (prevent condensation).
-
Weigh approximately 1.0 mg of the substance into a 1.5 mL amber glass vial or 1 mL volumetric flask. Record exact weight (e.g., 1.05 mg).
-
Add Methanol to achieve a concentration of 1.0 mg/mL .
-
Volume Calculation: $ V_{MeOH} (\mu L) = \frac{\text{Mass (mg)} \times 1000}{\text{Target Conc. (1 mg/mL)}} $
-
-
Vortex for 30 seconds. Sonication is rarely needed but permissible for 1 minute if particles persist.
-
Label: "Roxatidine-d10 Primary Stock, 1.0 mg/mL, [Date], [Initials]".
-
Storage: Store at -20°C or -80°C. Stability: ~6 months.
Step 2: Secondary Stock Solution (10 µg/mL)
-
Pipette 100 µL of the Primary Stock (1.0 mg/mL).
-
Transfer into a 10 mL volumetric flask.
-
Dilute to volume with 50:50 Methanol:Water (v/v) .
-
Mix: Invert 10 times.
-
Concentration: 10,000 ng/mL (10 µg/mL).
-
Storage: Store at -20°C. Stability: ~1-3 months.
Step 3: Working Internal Standard (WIS) Solution (e.g., 50 ng/mL)
This solution is used to spike the actual biological samples.
-
Calculate the dilution required to reach your target spike concentration (e.g., 50 ng/mL).
-
Transfer 50 µL of Secondary Stock (10 µg/mL) into a 10 mL flask.
-
Dilute to volume with Water or Extraction Buffer (depending on your extraction method).
-
Final Conc: 50 ng/mL.
-
Usage: Prepare FRESH daily or weekly. Do not store long-term.
Quality Control & System Suitability
Before running samples, validate the stock solution using the "Zero vs. Blank" approach.
-
Interference Check (Blank): Inject a double blank (matrix only, no IS).
-
Acceptance: Signal at Roxatidine-d10 retention time must be < 5% of the WIS response.
-
-
Cross-Talk Check (Zero): Inject a sample with only Internal Standard (WIS).
Visualization of Workflow
The following diagram illustrates the dilution and preparation logic, ensuring traceability.
Caption: Workflow for the gravimetric preparation and serial dilution of Roxatidine-d10 Acetate HCl.
Storage and Stability Guidelines
-
Light Sensitivity: Roxatidine derivatives can be light-sensitive. Use amber glassware or wrap containers in aluminum foil.
-
Hygroscopicity: The hydrochloride salt may absorb moisture. Allow the stock vial to reach room temperature before opening to prevent water condensation inside the stock powder.
-
Solvent Evaporation: Methanol is volatile. Ensure caps are tightly sealed with Parafilm® for storage >1 week.
References
-
US FDA. Bioanalytical Method Validation Guidance for Industry (2018). (Provides guidelines on IS interference and stock stability). Available at: [Link]
-
PubChem. Roxatidine Acetate Hydrochloride Compound Summary. Available at: [Link]
Sources
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- 2. caymanchem.com [caymanchem.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. This compound | 1794898-04-6 | Splendid Lab | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Roxatidine-d10 Hemioxalate - CAS:110925-88-7 - Topbatt Chemical Co., Ltd. [biosotop.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Note: A Robust and Validated LC-MS/MS Method for the High-Throughput Quantitative Analysis of Roxatidine in Human Plasma Using a d10-Labeled Internal Standard
Abstract
This application note describes a detailed, high-throughput, and robust method for the quantification of roxatidine in human plasma. The protocol employs a simple protein precipitation (PPT) extraction procedure and utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled (SIL) internal standard, Roxatidine-d10, ensures high accuracy and precision by correcting for matrix effects and variability during sample processing. The method was validated according to the principles outlined in the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1] The described workflow is highly suitable for pharmacokinetic (PK) and bioequivalence (BE) studies in clinical and drug development settings, offering a linear range of 1.0 to 1000 ng/mL with excellent performance characteristics.
Introduction and Scientific Rationale
Roxatidine acetate is a competitive histamine H2-receptor antagonist used in the treatment of gastric ulcers and other acid-related gastrointestinal conditions.[2] Following oral administration, the prodrug, roxatidine acetate, is rapidly and almost completely absorbed and converted to its active metabolite, roxatidine.[3][4] Therefore, pharmacokinetic assessments rely on the accurate measurement of roxatidine concentrations in biological matrices.[3]
To support clinical trials and bioequivalence studies, a sensitive, specific, and reliable bioanalytical method is essential. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its superior sensitivity and selectivity.[5][6] A critical component of a robust LC-MS/MS assay is the internal standard (IS). An ideal IS co-elutes with the analyte and experiences similar ionization effects but is distinguishable by mass. A stable isotope-labeled (SIL) internal standard, such as Roxatidine-d10, is chemically and physically almost identical to the analyte.[7] This near-perfect mimicry allows it to effectively track the analyte through extraction, chromatography, and ionization, correcting for potential variations and matrix-induced ion suppression or enhancement, thereby providing the most accurate and precise quantification.[7][8]
This guide provides a comprehensive protocol based on a simple yet effective protein precipitation sample cleanup, which is amenable to high-throughput 96-well plate formats.[9][10] The entire method is validated against internationally recognized criteria to ensure data integrity and regulatory compliance.[5][11]
Principle of the Method
The core of this method involves the isolation of roxatidine and its d10-labeled internal standard from human plasma via protein precipitation with acetonitrile.[12] After centrifugation, the supernatant is injected into an LC-MS/MS system. The compounds are separated from endogenous plasma components on a reverse-phase C18 column. Detection and quantification are performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM). The concentration of roatidine is determined by calculating the peak area ratio of the analyte to the stable isotope-labeled internal standard.
Caption: Overall workflow for the quantitative analysis of Roxatidine.
Materials, Reagents, and Instrumentation
Chemicals and Reagents
-
Roxatidine reference standard (≥98% purity)
-
Roxatidine-d10 (hemioxalate salt) internal standard (≥98% purity, isotopic enrichment ≥98%)[8]
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Methanol (MeOH), HPLC or LC-MS grade
-
Ammonium formate, LC-MS grade
-
Formic acid, LC-MS grade
-
Ultrapure water (18.2 MΩ·cm)
-
Drug-free human plasma (K2-EDTA as anticoagulant)
Instrumentation
-
Liquid Chromatography System: Shimadzu Nexera X2, Waters ACQUITY UPLC, or equivalent system equipped with a binary pump, degasser, and autosampler.
-
Mass Spectrometer: Sciex Triple Quad™ 5500, Waters Xevo TQ-S, Thermo Scientific TSQ Vantage, or equivalent triple quadrupole mass spectrometer with an ESI source.
-
Analytical Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Data System: Analyst®, MassLynx®, or Xcalibur™ software for instrument control and data processing.
Detailed Experimental Protocols
Preparation of Standard and QC Solutions
-
Rationale: Accurate preparation of stock and working solutions is fundamental to the entire assay. Using separate stock solutions for calibration standards (CAL) and quality control (QC) samples is a critical cross-validation step to ensure accuracy and avoid preparation bias.
Protocol:
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh ~10 mg of Roxatidine and Roxatidine-d10 into separate 10 mL volumetric flasks.
-
Dissolve and bring to volume with methanol. Sonicate if necessary. These are Stock A (Analyte) and Stock B (IS).
-
-
Working Stock Solutions:
-
Prepare a separate 1 mg/mL Roxatidine stock for QCs (Stock C) from a different weighing.
-
Analyte Spiking Solutions: Serially dilute Stock A with 50:50 ACN/Water to create a series of working solutions for spiking into plasma to prepare CAL standards.
-
QC Spiking Solutions: Serially dilute Stock C with 50:50 ACN/Water to prepare working solutions for LLOQ, Low, Medium, and High QC (LQC, MQC, HQC) concentrations.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute Stock B with acetonitrile. This solution will also serve as the protein precipitation solvent.
-
Preparation of Calibration (CAL) and Quality Control (QC) Samples
-
Rationale: CAL and QC samples are prepared by spiking known amounts of the analyte into the same biological matrix (drug-free human plasma) as the unknown samples. This ensures that the standards and QCs undergo the same extraction process and are subject to the same matrix effects as the study samples.
Protocol:
-
Label sets of microcentrifuge tubes for each CAL and QC level.
-
Aliquot 95 µL of drug-free human plasma into each tube.
-
Add 5 µL of the appropriate analyte spiking working solution to each tube to achieve the final target concentrations (e.g., 1, 5, 20, 100, 250, 500, 800, 1000 ng/mL).
-
Vortex each tube gently for 10 seconds. These samples are now ready for extraction.
Plasma Sample Preparation: Protein Precipitation
-
Rationale: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma, which can otherwise interfere with the analysis and foul the LC-MS system.[10][13] Using acetonitrile containing the internal standard simplifies the workflow by combining protein crashing and IS addition into a single step. A 3:1 ratio of solvent to plasma is typically sufficient for efficient protein removal.[13]
Protocol:
-
Allow all plasma samples (CAL, QC, and unknown) to thaw completely at room temperature.
-
Vortex samples for 10 seconds.
-
Aliquot 100 µL of each plasma sample into a clean 1.5 mL microcentrifuge tube or a 96-well collection plate.
-
Add 300 µL of the IS Working Solution (100 ng/mL Roxatidine-d10 in acetonitrile) to each sample.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 rpm (or >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial or 96-well plate for analysis.
-
Inject 5 µL onto the LC-MS/MS system.
LC-MS/MS Conditions
| Parameter | Condition |
| HPLC System | Shimadzu Nexera X2 or equivalent |
| Column | Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |
| Column Temperature | 40°C |
| Mobile Phase A | 10 mM Ammonium Formate in Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | 0-0.5 min (5% B), 0.5-2.5 min (5-95% B), 2.5-3.5 min (95% B), 3.6-5.0 min (5% B) |
| Mass Spectrometer | Sciex Triple Quad™ 5500 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas (CUR) | 35 psi |
| Collision Gas (CAD) | Medium |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 50 psi |
MRM Transitions
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (V) |
|---|---|---|---|---|
| Roxatidine | 307.3 | 107.1 | 100 | 35 |
| Roxatidine-d10 (IS) | 317.3 | 107.1 | 100 | 35 |
Note: The precursor ion for Roxatidine-d10 is +10 amu compared to Roxatidine, assuming the 10 deuterium atoms are on a stable part of the molecule not lost in fragmentation. The product ion m/z 107.1 corresponds to the piperidin-1-ylmethyl)phenol fragment, which is consistent with published fragmentation patterns.[14]
Bioanalytical Method Validation
The method was validated following the ICH M10 Bioanalytical Method Validation guidelines.[1][15] This ensures the method is fit-for-purpose and generates reliable data for regulatory submissions.
Caption: Principle of Stable Isotope-Labeled Internal Standard correction.
Selectivity and Specificity
-
Rationale: To ensure that endogenous components or other metabolites in the plasma do not interfere with the detection of roxatidine or the IS.
-
Protocol: Six different blank human plasma lots were processed and analyzed to check for interfering peaks at the retention times of the analyte and IS.
-
Acceptance Criteria: The response of any interfering peak should be ≤ 20% of the LLOQ response for the analyte and ≤ 5% for the IS.
Calibration Curve and Linearity
-
Rationale: To demonstrate the relationship between the instrument response (peak area ratio) and the known concentration of the analyte over the intended analytical range.
-
Protocol: A calibration curve consisting of a blank sample, a zero sample (blank + IS), and eight non-zero concentrations (1-1000 ng/mL) was analyzed in three separate runs.
-
Acceptance Criteria: A linear regression model with a 1/x² weighting factor should be used. The correlation coefficient (r²) should be ≥ 0.99. Back-calculated concentrations of CAL standards must be within ±15% of the nominal value (±20% for LLOQ).
Accuracy and Precision
-
Rationale: To assess the closeness of the measured concentrations to the true values (accuracy) and the degree of scatter in the data from replicate measurements (precision).
-
Protocol: Analyzed five replicates of QC samples at four levels (LLOQ, LQC, MQC, HQC) in three separate analytical runs (one intra-day, two inter-day runs).
-
Acceptance Criteria: For LQC, MQC, and HQC, the mean accuracy should be within 85-115% of the nominal concentration, and the precision (%CV) should not exceed 15%. For the LLOQ, accuracy should be within 80-120%, and precision should not exceed 20%.[16]
Recovery and Matrix Effect
-
Rationale: To evaluate the efficiency of the extraction process (recovery) and the influence of co-eluting matrix components on the ionization of the analyte (matrix effect).
-
Protocol: Assessed at LQC and HQC levels using three sets of samples:
-
Set 1: Analyte spiked into post-extraction blank plasma supernatant (represents 100% recovery).
-
Set 2: Extracted plasma QC samples.
-
Set 3: Analyte spiked into a neat solution.
-
-
Acceptance Criteria: Recovery should be consistent and reproducible. The IS-normalized matrix factor should be between 0.85 and 1.15, with a %CV of ≤ 15%.
Stability
-
Rationale: To ensure the analyte remains unchanged in the plasma matrix under various storage and handling conditions encountered during a clinical study.[17]
-
Protocol: The stability of roxatidine was evaluated at LQC and HQC levels under the following conditions:
-
Freeze-Thaw Stability: After three freeze-thaw cycles (-80°C to room temp).
-
Bench-Top Stability: At room temperature for at least 6 hours.
-
Long-Term Stability: At -80°C for a period exceeding the expected sample storage time (e.g., 90 days).
-
Post-Preparative Stability: In the autosampler at 10°C for 24 hours.
-
-
Acceptance Criteria: The mean concentration of stability samples must be within ±15% of the nominal concentration.
Results and Discussion
The validation results demonstrate that this method is accurate, precise, and reliable for the quantification of roxatidine in human plasma.
Table 1: Calibration Curve Parameters
| Parameter | Result |
|---|---|
| Concentration Range | 1.0 – 1000 ng/mL |
| Regression Model | Linear, Weighted (1/x²) |
| Correlation (r²) | > 0.998 |
| CAL Standard Accuracy | All points within ±10% of nominal (±15% at LLOQ) |
Table 2: Summary of Inter-day Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | N | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
|---|---|---|---|---|---|
| LLOQ | 1.0 | 15 | 1.04 | 104.0 | 8.7 |
| LQC | 3.0 | 15 | 2.91 | 97.0 | 6.2 |
| MQC | 150 | 15 | 154.5 | 103.0 | 4.1 |
| HQC | 750 | 15 | 738.0 | 98.4 | 3.5 |
Table 3: Recovery and Matrix Effect
| QC Level | Mean Extraction Recovery (%) | IS-Normalized Matrix Factor |
|---|---|---|
| LQC | 92.5 | 1.03 |
| HQC | 94.1 | 0.98 |
The data presented in the tables meet the stringent acceptance criteria set by regulatory agencies.[1][5][15] The high extraction recovery and negligible matrix effect (matrix factor close to 1.0) highlight the effectiveness of the simple protein precipitation method when coupled with a stable isotope-labeled internal standard. Stability experiments confirmed that roxatidine is stable under typical laboratory storage and processing conditions.
Conclusion
A highly sensitive, specific, and robust LC-MS/MS method for the quantification of roxatidine in human plasma has been developed and thoroughly validated. The use of a d10-labeled internal standard ensures high data quality, and the simple protein precipitation protocol allows for high-throughput sample processing. This method is fit-for-purpose and can be confidently deployed in a regulated environment to support pharmacokinetic and bioequivalence studies of roxatidine.
References
-
European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
Bioanalysis Zone. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers - Guidance for Industry. [Link]
-
PubMed. Pharmacokinetic characteristics of roxatidine. [Link]
-
U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Journal of Food and Drug Analysis. A rapid and sensitive HPLC method for determination of roxatidine in human plasma. [Link]
-
ResearchGate. (2025). A Rapid and Sensitive HPLC Method for Determination of Roxatidine in Human Plasma. [Link]
-
U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Semantic Scholar. (2007). A rapid and sensitive HPLC method for determination of roxatidine in human plasma. [Link]
-
PubMed. Pharmacokinetics of roxatidine in healthy volunteers. [Link]
-
PubMed. Pharmacokinetics and pharmacodynamics of roxatidine in patients with renal insufficiency. [Link]
-
Bioanalysis Zone. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. [Link]
-
Wikipedia. Roxatidine acetate. [Link]
-
PubMed. (2008). Quantification of roxatidine in human plasma by liquid chromatography electrospray ionization tandem mass spectrometry: application to a bioequivalence study. [Link]
-
MilliporeSigma. Application Note: Total Drug Analysis in Serum Using the MultiScreen® Solvinert Filter Plate. [Link]
-
PubMed. (2004). Rapid Determination of Loratadine in Small Volume Plasma Samples by High-Performance Liquid Chromatography With Fluorescence Detection. [Link]
-
PubMed. [Plasma pharmacokinetics of roxatidine in the healthy man: correlation with gastric antisecretory effect]. [Link]
-
PubMed. (1987). The metabolism of roxatidine acetate hydrochloride. Liberation of deuterium from the piperidine ring during hydroxylation. [Link]
-
PubMed. (2022). Pharmacokinetics and Bioequivalence Studies of Roxatidine Acetate Hydrochloride Sustained-Release Capsule in Healthy Chinese Subjects. [Link]
-
Norlab. ISOLATING DRUGS FROM BIOLOGICAL FLUIDS - USING "SOLVENT FIRST" PROTEIN PRECIPITATION. [Link]
-
PubMed. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. [Link]
-
PubMed. (1988). Determination of roxatidine in human plasma, urine and milk by capillary gas chromatography using nitrogen-selective detection. [Link]
-
Agilent. Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup. [Link]
-
CliniChrom. Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. [Link]
-
PubMed. (2004). Determination of loratadine in human plasma by liquid chromatography electrospray ionization ion-trap tandem mass spectrometry. [Link]
-
PubMed. (2008). Digital Microfluidic Method for Protein Extraction by Precipitation. [Link]
-
Graphy Publications. (2014). Determination of Lortatadine in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry (LC/MS/MS) and its Pharmacokinetic Application. [Link]
-
PubMed. (2001). Determination of loratadine in human plasma by high-performance liquid chromatographic method with ultraviolet detection. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
ResearchGate. (2025). Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma. [Link]
-
National Institutes of Health (NIH). Structural requirements for roxatidine in the stimulant effect of rat gastric mucin synthesis and the participation of nitric oxide in this mechanism. [Link]
-
ResearchGate. Synthesis of stable isotope labelled internal standards for drug–drug interaction (DDI) studies. [Link]
-
MDPI. (2013). Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives. [Link]
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Application Note: Optimizing Mass Spectrometry Parameters for Roxatidine-d10 Acetate HCl
Executive Summary
This guide details the protocol for optimizing mass spectrometry parameters for Roxatidine-d10 Acetate HCl , a deuterated internal standard (IS) used in the quantification of Roxatidine Acetate and its metabolites.[1] Roxatidine Acetate is a histamine H2-receptor antagonist.[2][1][3][4][5][6][7] The d10-labeled variant (typically labeled on the piperidine ring) is critical for compensating matrix effects and recovery variations in bioanalytical assays.[1]
Unlike generic protocols, this guide focuses on the specific physicochemical behavior of the piperidine moiety and the ester linkage, ensuring high sensitivity and stability during PK/PD studies.
Chemical & Physical Properties
Understanding the analyte is the first step to optimization.[1] Roxatidine-d10 Acetate HCl is a salt form, which enhances water solubility but requires careful handling to prevent hydrolysis of the ester bond during stock preparation.[1]
| Property | Data | Notes |
| Compound Name | Roxatidine-d10 Acetate HCl | Deuterated Prodrug |
| Molecular Formula | C₁₉H₁₈D₁₀N₂O₄[2][1][5] · HCl | Free base MW shift: +10 Da |
| Molecular Weight | ~394.96 g/mol (Salt) | ~358.5 g/mol (Free Base) |
| Isotopic Label | Piperidine-d10 | Label is on the basic nitrogen ring |
| Solubility | Water, Methanol, DMSO | Freely soluble in MeOH/Water |
| pKa | ~9.2 (Piperidine nitrogen) | Basic; dictates +ESI mode |
| Stability | Ester bond is labile | Avoid high pH (>7.[2][1]0) in mobile phase |
Stock Solution Preparation Protocol
Objective: Create a stable, accurate primary stock solution. Critical Risk: The acetate ester is susceptible to hydrolysis in alkaline conditions or prolonged aqueous exposure.[1]
Protocol:
-
Weighing: Accurately weigh ~1.0 mg of Roxatidine-d10 Acetate HCl into a 1.5 mL amber glass vial (minimize light exposure).
-
Dissolution: Dissolve in 100% Methanol (LC-MS grade) . Avoid water in the primary stock to prevent hydrolysis.[1]
-
Why Methanol? It provides excellent solubility for the HCl salt while minimizing hydrolytic stress compared to aqueous buffers.[1]
-
-
Concentration: Target a free-base concentration of 1.0 mg/mL.
-
Correction Factor: Apply a correction factor for the HCl salt and purity/isotopic enrichment (typically ~0.88 for HCl to free base conversion).[1]
-
-
Storage: Store at -20°C or -80°C. Stability is typically validated for 1-3 months.
MS/MS Optimization Workflow
Instrument Platform: Triple Quadrupole MS (e.g., Sciex 6500+, Agilent 6495, Waters TQ-XS).[2][1] Ionization Mode: Electrospray Ionization (ESI), Positive Polarity.[2][1]
Step 1: Precursor Ion Selection (Q1 Scan)
The piperidine nitrogen is the primary protonation site.[1]
-
Method: Infuse the 1 µg/mL working standard (in 50:50 MeOH:Water + 0.1% Formic Acid) at 10 µL/min.
-
Scan Range: m/z 300 – 400.[1]
-
Target: Observe the protonated molecular ion [M+H]⁺ at m/z ~359.3 .
-
Note: Ensure you do not confuse the [M+Na]⁺ adduct (m/z ~381) with the protonated species.[2][1] Use acidic mobile phase to promote [M+H]⁺.[2][1]
Step 2: Product Ion Selection (Q2 Scan)
Fragmentation of Roxatidine Acetate involves cleavage of the ester and the ether side chains. Because the d10 label is on the piperidine ring, only fragments containing this ring will exhibit the +10 Da mass shift.[1]
| Transition Type | Precursor (Q1) | Product (Q3) | Structural Origin | Optimization Goal |
| Quantifier | 359.3 | 124.2 | Piperidinyl-methyl moiety (d10) | Maximize Sensitivity |
| Qualifier 1 | 359.3 | 232.2 | Loss of acetate side chain (d10) | Confirm Identity |
| Qualifier 2 | 359.3 | 94.1 | Piperidine-d10 ring cleavage | High Specificity |
-
Scientific Insight: The unlabeled Roxatidine Acetate (m/z 349) produces a major fragment at m/z 114 (piperidinyl-methyl).[2][1] For the d10 IS, this shifts to m/z 124 .[1] Verifying this specific shift confirms the integrity of the piperidine ring.[1]
Step 3: Source Parameter Tuning[1][2]
-
Source Temperature (TEM): 450°C – 550°C. (High temp aids desolvation of the basic drug).[2][1]
-
Curtain Gas (CUR): 25 – 35 psi.[2][1] (Prevents solvent droplets entering the analyzer).[1]
-
Declustering Potential (DP): Ramp from 50 – 100 V.[2][1] High DP helps decluster the salt adducts.[1]
Chromatographic Considerations
The basic piperidine group (pKa ~9.[1]2) causes peak tailing on standard C18 columns due to interaction with residual silanols.[2][1]
-
Column: Use a "Base-Deactivated" column (e.g., Waters XBridge C18 or Agilent Zorbax Eclipse Plus).[2][1]
-
Mobile Phase A: Water + 10mM Ammonium Formate + 0.1% Formic Acid (pH ~3.5).[2][1]
-
Role of pH: Low pH keeps the piperidine fully protonated and suppresses silanol ionization, sharpening the peak.
-
-
Gradient: Steep gradient (e.g., 10% B to 90% B in 3 mins) is usually sufficient as Roxatidine is moderately hydrophobic.[2][1]
Logic Diagram: Optimization Workflow
The following diagram illustrates the decision-making process for optimizing the IS parameters, ensuring no steps are missed.
Caption: Workflow for optimizing Roxatidine-d10 Acetate MS parameters, prioritizing adduct removal and fragment confirmation.
System Suitability & Quality Control
To ensure the optimized parameters remain valid over time, implement the following System Suitability Test (SST) criteria before every batch:
-
Sensitivity Check: S/N ratio > 10 for the LLOQ sample.
-
Retention Time Stability: ± 0.1 min variation allowed.
-
IS Response Variation: The peak area of Roxatidine-d10 in the zero sample should be within ±15% of the mean IS response in the calibration standards.
-
Carryover: Inject a blank after the ULOQ (Upper Limit of Quantitation).[1] Response at m/z 359.3 -> 124.2 must be < 5% of the LLOQ response.[2][1]
References
-
Kim, Y. et al. (2008).[2][1] Quantification of roxatidine in human plasma by liquid chromatography electrospray ionization tandem mass spectrometry. Journal of Chromatography B.
-
PubChem Database. (2023).[2][1] Roxatidine Acetate Compound Summary. National Library of Medicine.[1]
-
LGC Standards. (2023). Roxatidine-d10 Acetate Hydrochloride Reference Standard. [2][1]
-
Agilent Technologies. (2008).[2][1] Multiresidue Analysis of Pesticides by LC/Triple Quadrupole Mass Spectrometry. (General reference for Triple Quad optimization workflows).
-
US FDA. (2018).[2][1] Bioanalytical Method Validation Guidance for Industry.
Sources
- 1. Roxatidine acetate | C19H28N2O4 | CID 5105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. Roxatidine acetate - Wikipedia [en.wikipedia.org]
- 4. apexbt.com [apexbt.com]
- 5. CAS 93793-83-0: Roxatidine acetate hydrochloride [cymitquimica.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Roxatidine LC-MS/MS Analysis
Welcome to the bioanalytical troubleshooting hub. As a Senior Application Scientist, I frequently assist researchers in resolving quantitative inaccuracies during the pharmacokinetic profiling of Roxatidine. A ubiquitous challenge in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the matrix effect —the unpredictable suppression or enhancement of analyte ionization by co-eluting endogenous biological components.
This guide provides an authoritative, causality-driven framework for eliminating matrix-induced variability using a Stable Isotope-Labeled Internal Standard (SIL-IS): Roxatidine-d10 Acetate .
Part 1: Diagnostic FAQs – Understanding the Matrix Effect
Q1: Why do I experience severe signal drop-offs and poor reproducibility when analyzing Roxatidine in human plasma? A1: You are observing ion suppression, a classic matrix effect in Electrospray Ionization (ESI). When you inject a plasma extract into the LC-MS/MS, endogenous components (primarily phospholipids and residual proteins) co-elute with Roxatidine. Inside the ESI source, these highly abundant matrix molecules compete with Roxatidine for access to the charged droplet surface and available protons[1]. Because the matrix concentration varies from patient to patient, the degree of Roxatidine ionization—and therefore your signal—fluctuates unpredictably, destroying assay reproducibility[2].
Q2: Can I use a cheaper structural analogue (e.g., Propranolol or Ranitidine) as an internal standard to correct this? A2: While structural analogues have historically been used in Roxatidine assays[3], they are fundamentally flawed for rigorous matrix effect correction. The causality is simple: a structural analogue has a different chemical structure and lipophilicity, meaning it will have a different chromatographic retention time than Roxatidine. Because it elutes at a different time, it is exposed to a completely different "snapshot" of matrix components in the ESI source[4]. If Roxatidine experiences 40% ion suppression but the analogue experiences only 10%, your analyte-to-IS ratio will be heavily skewed, leading to quantitative failure.
Part 2: The Solution – Roxatidine-d10 Acetate Integration
Q3: How exactly does Roxatidine-d10 Acetate solve the matrix effect issue? A3: Roxatidine-d10 is a Stable Isotope-Labeled Internal Standard (SIL-IS)[5][6]. It is chemically identical to Roxatidine but contains 10 deuterium atoms, shifting its mass by +10 Da. Because its physicochemical properties are practically identical to the target analyte, it co-elutes exactly with Roxatidine.
Whatever matrix components are present at that specific retention time will suppress both Roxatidine and Roxatidine-d10 to the exact same degree[1]. When the mass spectrometer calculates the ratio of the Analyte Area to the IS Area, the suppression mathematically cancels out.
Mechanism of SIL-IS correcting ion suppression in LC-MS/MS.
Q4: At what concentration should I spike Roxatidine-d10 into my samples?
A4: The SIL-IS should be spiked at a concentration equivalent to 30%–50% of your assay's Upper Limit of Quantification (ULOQ), or near the expected
Part 3: Self-Validating Experimental Protocol
To further minimize the absolute matrix load entering the mass spectrometer, a robust sample extraction is required. Liquid-Liquid Extraction (LLE) using tert-butyl methyl ether (TBME) provides superior phospholipid removal compared to simple protein precipitation[3].
Step-by-Step Methodology: LLE with SIL-IS Spiking
This protocol is designed as a self-validating system: by spiking the SIL-IS at the very beginning, it corrects for both physical extraction losses and downstream ESI matrix effects.
-
Aliquoting: Transfer 100 µL of human plasma (blank, calibrator, or unknown sample) into a clean 2.0 mL microcentrifuge tube.
-
IS Spiking: Add 10 µL of Roxatidine-d10 Acetate working solution (e.g., 50 ng/mL in 50% methanol). Causality: Adding the IS before any sample manipulation ensures that any subsequent volumetric loss affects the analyte and IS equally.
-
Alkalinization: Add 50 µL of 0.1 M NaOH. Causality: Roxatidine is a basic drug. Raising the pH neutralizes the molecule, driving it into its un-ionized state to maximize partitioning into the organic solvent.
-
Extraction: Add 1.0 mL of tert-butyl methyl ether (TBME)[3]. Vortex vigorously for 5 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Phase Separation & Evaporation: Transfer 800 µL of the upper organic layer to a clean tube. Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of Mobile Phase (e.g., 20 mM Ammonium Formate : Acetonitrile, 50:50 v/v). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Step-by-step sample preparation workflow for Roxatidine analysis.
Part 4: Quantitative Validation Data
To prove the efficacy of Roxatidine-d10 Acetate, we calculate the IS-Normalized Matrix Factor (MF) .
-
Absolute MF = (Peak Area in extracted matrix) / (Peak Area in neat solvent).
-
IS-Normalized MF = (Absolute MF of Analyte) / (Absolute MF of IS).
A self-validating assay must yield an IS-Normalized MF between 0.85 and 1.15. The table below demonstrates why structural analogues fail this validation while SIL-IS succeeds.
| Validation Parameter | Structural Analogue IS (e.g., Propranolol) | SIL-IS (Roxatidine-d10 Acetate) |
| Retention Time Shift vs Analyte | +0.8 min (Non-coeluting) | 0.0 min (Exact Co-elution) |
| Absolute Matrix Factor (Analyte) | 0.65 (35% Ion Suppression) | 0.65 (35% Ion Suppression) |
| Absolute Matrix Factor (IS) | 0.90 (10% Ion Suppression) | 0.65 (35% Ion Suppression) |
| IS-Normalized Matrix Factor | 0.72 (Fails FDA/EMA criteria) | 1.00 (Passes criteria) |
| Overall Assay Precision (CV%) | 14.5% | 3.2% |
References
- Cayman Chemical.Roxatidine-d10 (hemioxalate) (CAS Number: 2832423-41-1).
- WuXi AppTec DMPK.Internal Standards in LC−MS Bioanalysis: Which, When, and How.
- MedChemExpress.Roxatidine-d10 hemioxalate | Stable Isotope.
- Chromatography Online.Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
- PMC / NIH.A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis.
- ResearchGate.Optimization of stability-indicating chromatographic methods for the determination of roxatidine acetate in the presence of its degradation products.
Sources
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Resolving peak tailing issues for Roxatidine-d10 Acetate in LC-MS
Welcome to the Troubleshooting Guide for LC-MS Analysis of Roxatidine-d10 Acetate. This center is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues, with a specific focus on peak tailing. As an isotopic internal standard, the chromatographic integrity of Roxatidine-d10 Acetate is paramount for accurate quantification.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
This section addresses the fundamental "what" and "why" of peak tailing for this specific compound.
Q1: What is peak tailing and how do I measure it?
Peak tailing is a common chromatographic problem where a peak is asymmetrical, exhibiting a trailing edge that is broader than the leading edge.[1] This distortion indicates an inefficient separation or undesirable secondary chemical interactions.[2] It is quantified using two primary metrics: the USP Tailing Factor (Tf) and the Asymmetry Factor (As). For an ideal, symmetrical Gaussian peak, both values are 1.0.[3] A value greater than 1.2 is generally considered tailing, though some assays may accept values up to 1.5.[4]
| Metric | Calculation (at 10% peak height) | Ideal Value | Tailing Peak |
| Asymmetry Factor (As) | As = B / A | 1.0 | > 1.2 |
| USP Tailing Factor (Tf) | Tf = (A + B) / (2A) (measured at 5% height) | 1.0 | > 1.2 |
Where A is the width of the front half of the peak and B is the width of the back half of the peak.
Q2: Why is my Roxatidine-d10 Acetate peak particularly prone to tailing?
The primary cause is rooted in the chemical structure of Roxatidine and its interaction with the stationary phase. Roxatidine is a basic compound containing a piperidine group and a secondary amine.[5][6] In reversed-phase chromatography, which typically uses silica-based columns, the silica surface has residual silanol groups (Si-OH).[3][7]
At mobile phase pH levels above 3, these acidic silanol groups become deprotonated (ionized, Si-O⁻), while the basic amine groups on Roxatidine become protonated (ionized, R-NH₂⁺).[1][8] This leads to a strong secondary ionic interaction between the positively charged analyte and the negatively charged silanol sites. Molecules that experience this interaction are retained longer than those that only interact with the C18 phase, resulting in a delayed elution and a characteristic "tail".[4][9]
Caption: Root cause of peak tailing for Roxatidine-d10 Acetate.
Q3: How does peak tailing compromise my quantitative results?
Peak tailing is not merely an aesthetic issue; it directly impacts data quality and confidence.[1]
-
Inaccurate Integration: Tailing peaks have a shallow slope at the end, making it difficult for integration software to consistently and accurately determine the peak's end point. This leads to high variability and inaccuracy in peak area determination.
-
Reduced Sensitivity: As the peak broadens and the tail extends, the peak height is reduced. For trace-level analysis, this can cause the peak to be lost in the baseline noise, negatively impacting the limit of quantitation (LOQ).
-
Poor Resolution: A tailing peak can merge with an adjacent peak, making it impossible to quantify either compound accurately. This is especially critical when analyzing Roxatidine alongside its metabolites or other analytes.[4]
Part 2: Systematic Troubleshooting Guide
Follow this logical workflow to diagnose and resolve peak tailing. The first step is to determine if the issue is specific to Roxatidine-d10 Acetate or if it affects all compounds in your run.
Caption: Systematic troubleshooting workflow for peak tailing.
Step 1: Chemical & Method-Based Solutions (Analyte-Specific Tailing)
If peak tailing primarily affects Roxatidine-d10 Acetate, the issue is likely chemical. Address the following points in order.
Q5: How can I optimize my mobile phase pH to reduce tailing?
Mobile phase pH is the most critical factor for controlling the peak shape of ionizable compounds like Roxatidine.[10][11] The goal is to ensure the analyte or the silanol groups are in a single, un-ionized state.
-
Strategy 1: Low pH (Recommended Starting Point)
-
Mechanism: By lowering the mobile phase pH to < 3, the residual silanol groups on the silica surface become fully protonated (Si-OH). This neutralizes their negative charge, preventing the strong ionic interaction with the positively charged Roxatidine molecule.[4][9]
-
Implementation: Use a volatile, MS-compatible acid like formic acid or trifluoroacetic acid (TFA). A concentration of 0.1% formic acid is a standard starting point.
-
Caution: While effective, TFA can cause significant ion suppression in the MS source and may linger in the system.[12] Use it sparingly (e.g., 0.01-0.05%) if formic acid is insufficient.
-
-
Strategy 2: High pH (For pH-Stable Columns)
-
Mechanism: At a high pH (e.g., pH > 9.5), the basic Roxatidine molecule is deprotonated and becomes neutral. In its neutral form, it will not interact ionically with the deprotonated silanol groups.[13]
-
Implementation: This requires a specialized hybrid or pH-stable C18 column designed to withstand high pH without dissolving the silica backbone. Use an MS-compatible buffer like ammonium bicarbonate or ammonium hydroxide to control the pH.
-
Benefit: This approach often yields sharper peaks and longer retention times for basic compounds.[13]
-
Q6: What mobile phase additives are suitable for LC-MS and can improve the peak shape of Roxatidine-d10 Acetate?
Additives serve to control pH and can sometimes mask silanol interactions. For LC-MS, all additives must be volatile .
| Additive | Typical Concentration | Pros | Cons |
| Formic Acid | 0.05% - 0.2% | Excellent volatility, good proton source for ESI+, effectively lowers pH.[14] | May not be acidic enough to fully suppress all silanol interactions. |
| Ammonium Formate | 5 - 20 mM | Volatile buffer, controls pH in the acidic to neutral range, can improve peak shape. | Preparation requires careful pH measurement. |
| Ammonium Acetate | 5 - 20 mM | Volatile buffer, useful for a slightly higher pH range than formate. | Can be slightly less volatile than formate. |
| Perfluorinated Carboxylic Acids (TFA, HFBA) | 0.01% - 0.05% | Very effective at eliminating peak tailing through ion-pairing.[15] | Strong ion suppression in ESI-MS, can contaminate the system for long periods.[12] Use as a last resort. |
Q7: Could my column be the problem? What type of column should I use?
Yes, the column is a critical factor. Not all C18 columns are created equal.
-
Column Technology: Always choose a modern column packed with high-purity, Type B silica. These have significantly lower metal content and fewer acidic silanol sites compared to older Type A silica columns.[7][8]
-
End-Capping: Use a column that is "end-capped." This is a chemical process that deactivates a large portion of the residual silanol groups, making the surface less active and reducing secondary interactions.[4][7][9]
-
Column Contamination: Over time, the column inlet can accumulate non-volatile matrix components. This can create new active sites that cause tailing. If the problem developed over time, column contamination is a likely cause.[2]
Q8: Can my sample preparation or injection solvent cause peak tailing?
Absolutely. The solvent used to dissolve your sample (the diluent) is very important.
-
Solvent Mismatch: If your sample is dissolved in a solvent much stronger (i.e., more organic) than your initial mobile phase, the sample band will spread at the head of the column, leading to peak distortion.[16] Rule of Thumb: Always try to dissolve your sample in the initial mobile phase composition or a weaker solvent.
-
Mass Overload: Injecting too much analyte can saturate the stationary phase, leading to a specific type of tailing where the peak front is sharp, but the back is broad.[2][4] Try reducing the injection volume or sample concentration by a factor of 5 or 10 to see if the peak shape improves.
Step 2: Hardware & System Solutions (System-wide Tailing)
If all peaks in your chromatogram are tailing, the problem likely lies with the LC system hardware, not the method chemistry.[17]
Q9: How do I check for and fix extra-column volume (dead volume) in my LC system?
Extra-column volume refers to any space the sample passes through outside of the column itself (e.g., tubing, fittings, detector flow cell). This volume causes the chromatographic peak to broaden and tail.[2][16]
-
Check Tubing: Ensure the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005" or 0.12 mm).
-
Check Fittings: Use proper zero-dead-volume fittings. An improperly seated ferrule can create a void, which is a significant source of peak tailing.
-
Bypass the Column: Replace the column with a zero-volume union. Inject a standard and observe the peak shape. If you still see a broad or tailing peak, the issue is in your system's plumbing.
Q10: What if my column is just old or contaminated?
Column performance degrades with use. A partially blocked inlet frit is a very common cause of system-wide peak tailing.[17]
-
Symptom: A sudden increase in backpressure accompanied by tailing on all peaks strongly suggests a blocked frit.
-
Solution 1: Reverse and Flush: Disconnect the column from the detector, reverse the flow direction, and flush to waste with a strong solvent (e.g., 100% Acetonitrile or Isopropanol). This can sometimes dislodge particulates from the inlet frit.[17]
-
Solution 2: Column Cleaning: If flushing doesn't work, follow the manufacturer's recommended cleaning protocol. This typically involves washing with a series of solvents from weak to strong and back again.
-
Solution 3: Replace the Column: Columns are consumables. If the column is old or has been used with dirty samples, it may be time to replace it. A new column is the fastest way to confirm if the old one was the problem.[4]
Part 3: Summary Protocols & Data Tables
Protocol 1: Mobile Phase pH Optimization Study
This protocol helps determine the ideal pH for analyzing Roxatidine-d10 Acetate.
-
Prepare Mobile Phases:
-
Mobile Phase A1 (pH ~2.7): Water with 0.1% Formic Acid.
-
Mobile Phase A2 (pH ~3.5): Water with 5 mM Ammonium Formate, pH adjusted to 3.5 with Formic Acid.
-
Mobile Phase B: Acetonitrile with the same percentage of the corresponding additive (e.g., 0.1% Formic Acid).
-
-
Select an Appropriate Column: Use a high-quality, end-capped C18 column (e.g., 2.1 x 50 mm, <3 µm).
-
Equilibrate the System: Equilibrate the column with your starting gradient conditions (e.g., 95% A1 / 5% B) for at least 10 column volumes.
-
Inject Standard: Inject a known concentration of Roxatidine-d10 Acetate.
-
Run Gradient: Execute a standard gradient (e.g., 5% to 95% B over 5 minutes).
-
Evaluate Peak Shape: Record the Asymmetry Factor (As) and retention time.
-
Repeat: Repeat steps 3-6 for Mobile Phase A2.
-
Compare: Compare the peak shapes obtained from the different pH conditions. Choose the condition that provides an As value closest to 1.0 while maintaining adequate retention.
Table 3: Recommended LC-MS Starting Conditions
| Parameter | Recommendation 1 (Low pH) | Recommendation 2 (High pH - requires compatible column) |
| Column | High-purity, end-capped C18 or C8 (e.g., Agilent Zorbax, Waters XBridge/XTerra, Phenomenex Luna) | pH-stable C18 (e.g., Waters XBridge, Phenomenex Gemini) |
| Mobile Phase A | 0.1% Formic Acid in Water | 5-10 mM Ammonium Bicarbonate in Water, pH 9.5-10 |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min (for 2.1 mm ID column) | 0.3 - 0.5 mL/min (for 2.1 mm ID column) |
| Column Temp. | 30 - 40 °C | 30 - 40 °C |
| Injection Vol. | 1 - 5 µL | 1 - 5 µL |
| Sample Diluent | Initial mobile phase composition (e.g., 95% A / 5% B) | Initial mobile phase composition (e.g., 95% A / 5% B) |
References
- Dolan, J. W. (n.d.). Why Do Peaks Tail? - LC Troubleshooting Bible. LCGC North America.
- Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
- ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
- Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry.
- Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
- Alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
- Tokyo Chemical Industry. (n.d.). Ion-Pair Reagents for HPLC.
- Pharma Growth Hub. (2023, November 7). Peak Tailing: Phenomenon, Symptoms and Corrections.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
-
National Center for Biotechnology Information. (n.d.). Roxatidine acetate. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Roxatidine Acetate Hydrochloride. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (2018, July 27). Which ion pair reagents are compatible with LC-MS? Retrieved from [Link]
- Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines.
- Welch Materials. (2024, September 13). Types and Applications of Ion-Pair Reagents in Liquid Chromatography.
- Spectroscopy Online. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations.
- Pharmaffiliates. (n.d.). Roxatidine Acetate-impurities.
- Chromatography Online. (n.d.). The Critical Role of Mobile Phase pH in Chromatography Separations.
- ALWSCI. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
- LCGC International. (2020, November 11). Troubleshooting Basics, Part IV: Peak Shape Problems.
Sources
- 1. chromtech.com [chromtech.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. lctsbible.com [lctsbible.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Roxatidine acetate | C19H28N2O4 | CID 5105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Roxatidine Acetate Hydrochloride | C19H29ClN2O4 | CID 56704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 8. pharmagrowthhub.com [pharmagrowthhub.com]
- 9. acdlabs.com [acdlabs.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 12. researchgate.net [researchgate.net]
- 13. waters.com [waters.com]
- 14. welch-us.com [welch-us.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. pharmagrowthhub.com [pharmagrowthhub.com]
- 17. chromatographyonline.com [chromatographyonline.com]
Signal suppression solutions for Roxatidine-d10 Acetate Hydrochloride ESI+
Technical Support Center: Signal Suppression Solutions for Roxatidine-d10 Acetate Hydrochloride (ESI+)
Executive Summary & Case Context
Analyte: Roxatidine Acetate Hydrochloride (H2-receptor antagonist).[1][2][3][4][5] Internal Standard (IS): this compound (Piperidine-d10 labeled). Ionization Mode: Electrospray Ionization Positive (ESI+).[1] Core Issue: Signal suppression (Ion Suppression) leading to reduced sensitivity, poor reproducibility, or non-linear calibration curves.
The "Deuterium Trap" Insight: While stable isotope-labeled (SIL) internal standards are the gold standard for correcting matrix effects, they are not immune to them.[6] In Reverse Phase LC (RPLC), deuterated isotopologues (d10) often elute slightly earlier than the non-deuterated analyte due to the slightly lower lipophilicity of C-D bonds compared to C-H bonds. If a sharp matrix suppression zone (e.g., a phospholipid burst) occurs exactly in this retention time gap, the IS and analyte will suffer differential suppression, rendering the correction factor invalid.
Diagnostic Workflow: "Is it the Instrument or the Matrix?"
Before altering chemistry, you must confirm the source of the signal loss.
Q: How do I definitively confirm matrix suppression versus general instrument sensitivity loss?
A: Perform the Post-Column Infusion (PCI) Experiment. This is the only self-validating method to map suppression zones against your chromatogram.
Protocol:
-
Setup: Use a T-junction (tee) after the LC column but before the MS source.[1][7]
-
Infusion: Syringe-pump a constant flow of Roxatidine-d10 (at ~100 ng/mL) into the MS source via the tee.
-
Injection: Inject a "Blank Matrix" sample (processed plasma/urine without analyte) into the LC.[1]
-
Observation: Monitor the baseline of the specific MRM transition for Roxatidine-d10.
-
Result: A flat baseline indicates no effect.[1] A negative dip indicates suppression. A positive hump indicates enhancement.[6]
Visualization of PCI Workflow:
Caption: Post-Column Infusion setup to map matrix effects. Dips in the baseline reveal specific retention times where matrix components suppress ionization.
Troubleshooting Guide: Root Cause & Solutions
Issue 1: Co-eluting Phospholipids
Symptom: Broad suppression zones (1-2 minutes wide) usually eluting late in the gradient, often overlapping with Roxatidine if the gradient is too fast. Mechanism: Glycerophosphocholines (GPCh) are highly abundant in plasma.[1] In ESI+, they compete aggressively for protons and surface charge on the electrospray droplet, preventing Roxatidine (a basic amine) from ionizing.
Solution Protocol:
-
Monitor Phospholipids: Add MRM transitions for phospholipids (e.g., m/z 184 -> 184 or m/z 496, 524, 704, 758) to your method to see where they elute.
-
Chromatographic Shift:
-
Action: Extend the gradient wash step or use a Phenyl-Hexyl column instead of C18.[1] Phenyl phases often retain Roxatidine longer while shifting phospholipids, breaking the co-elution.
-
-
Sample Prep Upgrade:
Issue 2: The Deuterium Isotope Effect
Symptom: The Internal Standard (d10) signal varies differently than the Analyte (d0) signal in patient samples vs. standards. Mechanism: C-D bonds are slightly less lipophilic than C-H bonds.[1] On a high-efficiency C18 column, Roxatidine-d10 may elute 2-5 seconds before Roxatidine-d0.[1] If a sharp suppression peak (e.g., a salt front or specific metabolite) falls in that 5-second gap, the IS is suppressed but the analyte is not (or vice versa).
Solution Protocol:
-
Check Retention Times: Overlay the d0 and d10 chromatograms. If the shift is >0.1 min, it is a risk.
-
Modify Mobile Phase:
-
Action: Increase the organic modifier slightly at the elution point to sharpen peaks and reduce the absolute time difference.
-
Alternative: Use a C13-labeled IS if available (though d10 is standard for Roxatidine), as C13 does not cause retention shifts.[1]
-
Issue 3: Mobile Phase pH & Additives
Symptom: Low overall signal intensity for both d0 and d10.
Mechanism: Roxatidine is a base (pKa ~8.4).[1] It requires an acidic environment to be fully protonated (
Optimization Table:
| Additive | Effect on Roxatidine (ESI+) | Recommendation |
| 0.1% Formic Acid | Good protonation.[1] Low suppression.[1] | Standard Choice. |
| Ammonium Formate (2-10mM) | Buffers pH.[1][8] Improves peak shape. | Recommended if peak tailing occurs.[9] |
| Trifluoroacetic Acid (TFA) | Strong ion-pairing.[1] Severe Suppression. | AVOID. TFA pairs with the amine, neutralizing the charge and preventing ionization. |
| Ammonium Acetate | Higher pH buffering.[1] | Use only if chromatographic selectivity requires higher pH (e.g., pH 4-5). |
Advanced Decision Logic
Use this logic flow to determine your next step.
Caption: Decision tree for isolating the cause of signal loss. Differentiates between instrument failure and matrix chemistry.
Frequently Asked Questions (FAQs)
Q: Can I just increase the injection volume to get more signal? A: Generally, no . Increasing injection volume often increases the amount of matrix (phospholipids/salts) entering the source, which can worsen suppression. It is better to inject less or dilute the sample to improve the Signal-to-Noise (S/N) ratio.
Q: My Roxatidine-d10 signal is stable, but my analyte recovery is low. Is this suppression? A: Unlikely. If the d10 IS (added before extraction) is stable, the ionization is working. Low analyte recovery usually indicates an extraction efficiency problem (e.g., the drug is not being pulled out of the plasma) rather than MS suppression. Check your extraction pH; Roxatidine extracts best at high pH (alkaline) into organic solvents like MTBE or Ethyl Acetate.
Q: Why does the suppression disappear when I dilute the sample 1:10? A: Dilution reduces the concentration of matrix components below the threshold where they saturate the ionization droplets. If your LLOQ (Lower Limit of Quantification) permits, dilution is the simplest and most robust solution to matrix effects.
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[1] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.
-
Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.
-
Dams, R., Huestis, M. A., Lambert, W. E., & Murphy, C. M. (2003).[1] Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and chromatographic conditions. Journal of the American Society for Mass Spectrometry.
-
PubChem. (2025).[1][10] Roxatidine Acetate Hydrochloride Compound Summary. National Library of Medicine.
-
BenchChem. (2025).[1][7] Technical Support Center: Troubleshooting Signal Suppression in Mass Spectrometry. BenchChem Technical Guides.
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. apexbt.com [apexbt.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. This compound | LGC Standards [lgcstandards.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Roxatidine acetate | C19H28N2O4 | CID 5105 - PubChem [pubchem.ncbi.nlm.nih.gov]
Correcting retention time shifts for Roxatidine-d10 Acetate Hydrochloride
A Guide to Diagnosing and Correcting Chromatographic Retention Time Shifts
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and manage retention time variability for Roxatidine-d10 Acetate Hydrochloride in chromatographic analyses. As a deuterated internal standard, its predictable and stable retention is critical for accurate quantitation. This resource provides in-depth answers to frequently asked questions, detailed experimental protocols, and visual aids to streamline your analytical workflow.
Frequently Asked Questions (FAQs)
This section addresses common, high-level questions regarding retention time shifts. For a more detailed, step-by-step approach, please proceed to the Systematic Troubleshooting Guide .
Q1: My retention time for this compound is suddenly drifting or has shifted significantly from previous runs. What are the most common causes?
A sudden or progressive shift in retention time is one of the most frequent issues in HPLC analysis and typically points to a change in the analytical system.[1] The most probable causes can be grouped into three categories:
-
Mobile Phase Inconsistency : The composition of your mobile phase is the primary driver of retention in reversed-phase chromatography.[2] Even minor changes in the organic-to-aqueous ratio, buffer concentration, or pH can cause significant shifts.[3] This can happen if solvents are improperly mixed, if volatile components evaporate over time, or if the pH of the buffer changes.[2]
-
Column Health and Equilibration : The analytical column is the heart of the separation. If the column is not fully equilibrated with the mobile phase, you will see retention times drift, usually to longer times, as the stationary phase becomes fully wetted.[4][5] Contamination from previous samples or degradation of the stationary phase over time can also alter its chemistry and affect retention.[3]
-
Hardware and Environmental Factors : Physical changes in the HPLC system can lead to retention shifts. This includes fluctuations in flow rate due to pump issues or leaks, as well as changes in column temperature, which affects solvent viscosity and interaction kinetics.[6]
Q2: I'm observing a small, but consistent, retention time difference between Roxatidine-d10 (my internal standard) and the non-deuterated Roxatidine analyte. Is this expected?
Yes, this is an expected and well-documented phenomenon known as the chromatographic isotope effect .[7][8] In reversed-phase HPLC, deuterated compounds often elute slightly earlier than their non-deuterated (protiated) counterparts.[9][10]
The underlying reason is that a Carbon-Deuterium (C-D) bond is slightly shorter and stronger than a Carbon-Hydrogen (C-H) bond. This subtle difference can lead to a smaller van der Waals radius and reduced polarizability for the deuterated molecule.[7] As a result, the intermolecular interactions between Roxatidine-d10 and the non-polar stationary phase (e.g., C18) are slightly weaker, causing it to spend less time in the stationary phase and elute faster.[7] While this shift is usually small, it is important to be aware of it and ensure your integration parameters are set appropriately for both the analyte and the internal standard.
Q3: My retention times are stable for the first few injections of a sequence, but then they begin to drift, either increasing or decreasing. What should I investigate first?
Progressive retention time drift during a sequence often points to one of two primary issues:
-
Inadequate Column Equilibration : If the column was not sufficiently equilibrated with the initial mobile phase conditions before the sequence started, its surface chemistry will continue to change as the run progresses, leading to drifting retention times.[3] This is especially true for gradient methods, where re-equilibration between runs is critical.[2]
-
Changes in Mobile Phase Composition : Over a long analytical run, the composition of the mobile phase can change. If the solvent reservoirs are not tightly sealed, more volatile components (like acetonitrile or methanol) can evaporate, leading to a weaker mobile phase and longer retention times.[2] Similarly, volatile acid or base modifiers (like formic acid or ammonia) can also evaporate, causing a pH shift and subsequent retention drift for ionizable compounds like Roxatidine.[2][11]
Systematic Troubleshooting Guide
When encountering retention time shifts, a systematic approach is the most efficient way to identify and resolve the root cause. Follow this logical workflow to diagnose the issue.
Caption: Troubleshooting workflow for retention time shifts.
Step 1: The Role of pH and Mobile Phase Composition
Roxatidine is an amine-containing compound, making its retention time highly sensitive to the pH of the mobile phase.[12][13] In reversed-phase chromatography (e.g., on a C18 column), the analyte's charge state dictates its interaction with the stationary phase.
-
At Low pH (e.g., pH < 4): The amine groups on Roxatidine will be protonated (positively charged). This increased polarity reduces its affinity for the non-polar C18 stationary phase, resulting in shorter retention times .[12][14]
-
At Higher pH (e.g., pH > 7): Roxatidine will be in its neutral, un-ionized form. This makes the molecule more hydrophobic, increasing its affinity for the stationary phase and leading to longer retention times .[12]
Therefore, maintaining a stable and consistent mobile phase pH is paramount for reproducible results.[15]
Caption: Influence of mobile phase pH on Roxatidine's ionization and retention.
Actions:
-
Verify pH: If using a buffer, measure the pH of a freshly prepared batch and compare it to the pH of the batch currently in use.
-
Prepare Fresh Mobile Phase: If in doubt, always prepare a fresh mobile phase, ensuring all components are accurately measured.[16]
-
Degas Solvents: Ensure mobile phases are adequately degassed to prevent air bubbles from forming in the pump, which can cause flow rate fluctuations.[6]
-
Check for Evaporation: Use solvent bottle caps that are designed to minimize evaporation of volatile organic components.[2]
Step 2: Column Equilibration and Health
The column must be in a stable state before analysis begins. Inadequate equilibration is a primary cause of drifting retention times.[5]
| Parameter | Guideline for Reversed-Phase Columns | Rationale |
| Initial Equilibration | Flush with 10-20 column volumes of the initial mobile phase.[17] | Ensures the stationary phase is fully wetted and the entire column volume is replaced with the starting mobile phase. |
| Gradient Re-equilibration | Use at least 10 column volumes of the starting mobile phase between injections. | Critical for reproducibility in gradient elution to return the column to its initial state before the next injection.[2] |
| Buffer Introduction | When switching from high organic to a buffered mobile phase, use an intermediate flush with unbuffered mobile phase of the same organic percentage. | Prevents precipitation of buffer salts within the column and system, which can cause blockages and pressure issues.[5] |
Actions:
-
Perform a System Suitability Test (SST): Before running samples, perform an SST to confirm the system is ready. See the protocol below.
-
Flush the Column: If contamination is suspected, flush the column with a strong solvent (e.g., 100% Acetonitrile or Methanol) to remove strongly retained compounds.[3] Always check the column manufacturer's guidelines for recommended cleaning procedures.[6]
-
Use a Guard Column: A guard column is a small, disposable column installed before the main analytical column to protect it from strongly retained impurities and particulates, extending its lifetime.[11]
Step 3: Hardware and System Checks
If the mobile phase and column have been ruled out, the issue may lie with the HPLC hardware.
Actions:
-
Check for Leaks: Visually inspect all fittings from the solvent reservoirs to the detector waste line. Look for salt crystal deposits around fittings, which can indicate a slow leak of a buffered mobile phase.[11]
-
Verify Flow Rate: A change in flow rate will cause all peaks to shift proportionally.[18] A lower flow rate increases retention time, while a higher flow rate decreases it. Perform a manual flow rate check as described in the protocols below.
-
Monitor System Pressure: A sudden drop in pressure often indicates a leak, while a gradual increase can signal a blockage or column fouling.[6]
-
Check Column Temperature: Ensure the column oven is on and set to the correct temperature. Fluctuations in temperature can cause retention time variability.[6]
Experimental Protocols
Protocol 1: System Suitability Testing (SST)
Objective: To verify that the chromatographic system is performing adequately before sample analysis.
Procedure:
-
Prepare a standard solution of this compound at a known concentration.
-
Equilibrate the HPLC system with the mobile phase for at least 20 column volumes or until a stable baseline is achieved.[17]
-
Make five or six replicate injections of the SST solution.
-
Calculate the key performance parameters from the resulting chromatograms.
Acceptance Criteria:
| Parameter | Acceptance Limit | Rationale |
| Retention Time (%RSD) | ≤ 1.0% | Ensures retention is stable and reproducible. |
| Peak Area (%RSD) | ≤ 2.0% | Demonstrates injection precision and detector stability. |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Measures peak symmetry; values outside this range can indicate column issues or secondary interactions. |
| Theoretical Plates (N) | > 2000 | Indicates column efficiency and separation power. |
Protocol 2: HPLC Column Equilibration
Objective: To ensure the stationary phase is fully saturated with the mobile phase for stable, reproducible retention.
-
Solvent Compatibility Check: Before installing the column, ensure the shipping solvent is miscible with your mobile phase. If not, flush with an intermediate solvent (e.g., isopropanol).
-
Initial Flush: Connect the column to the HPLC system. Set the flow rate to 20% of your method's flow rate and flush with 100% of the strong organic solvent (e.g., Acetonitrile) for 5-10 column volumes.[17]
-
Gradual Flow Increase: Gradually increase the flow rate to the method's set point over 2-3 minutes to avoid shocking the packed bed.[19]
-
Mobile Phase Introduction: Switch to the initial mobile phase composition.
-
Equilibration: Flush the column with a minimum of 10-20 column volumes of the mobile phase.[17] Monitor the baseline and system pressure. The system is considered equilibrated when both are stable. For methods with additives like ion-pairing reagents, a longer equilibration time may be necessary.[3]
Protocol 3: Flow Rate Accuracy Check
Objective: To manually verify the accuracy of the HPLC pump's flow rate.
-
Replace the analytical column with a piece of tubing to minimize backpressure.
-
Set the pump flow rate to your method's value (e.g., 1.0 mL/min).
-
Pump the mobile phase to waste for several minutes to ensure a stable flow.
-
Using a 10 mL graduated cylinder and a stopwatch, collect the solvent for exactly 5.0 minutes.
-
Measure the collected volume. The volume should be within ±2% of the expected volume (e.g., for a 1.0 mL/min flow rate over 5 minutes, the expected volume is 5.0 mL).
-
If the volume is outside this range, it indicates a pump issue that requires maintenance.[11]
References
- Vertex AI Search. (2026, January 27). HPLC Retention Time Shift Troubleshooting: Causes, Prevention & Purging Tips.
-
Element Lab Solutions. Causes of Retention Time Drift in HPLC. [Link]
-
Welch Materials. (2025, October 17). [Readers Insight] Retention Time Drifts: Why Do They Occur?. [Link]
-
Hawach. (2025, October 15). Troubleshooting HPLC Column Retention Time Drift. [Link]
- BenchChem. (2025).
- PharmaGuru. (2025, November 20). Fast and Easy HPLC Column Equilibration Tips: Learn in 5 Minutes (With Case Studies & FAQs).
-
Waters. Effect of pH on LC-MS Analysis of Amines. [Link]
- Indian Journal of Pharmaceutical Sciences.
-
Phenomenex. (2025, May 21). Why Does Retention Time Shift? | HPLC Tip. [Link]
- BenchChem.
-
Agilent. (2022, December 13). Off to a Fresh Start: HPLC Column Care. [Link]
-
Tsikas, D. (2019). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. PMC. [Link]
-
Phenomenex. (2025, November 5). Maintenance and Care of HPLC Columns in Chromatography. [Link]
-
Buchi.com. Tips on equilibration and storage of flash cartridges and prep HPLC columns. [Link]
- MicroSolv Technology Corporation. (2025, December 1). Equilibrating HPLC Column Suggestions to Protect the Columns.
-
HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. [Link]
-
Restek Resource Hub. (2019, April 1). LC Troubleshooting—Retention Time Shift. [Link]
- Chiang Mai J. Sci. (2010). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC.
-
Wang, S., et al. (2016). Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry. PMC. [Link]
-
Lesot, P., et al. (2009). Evidence of 13C non-covalent isotope effects obtained by quantitative 13C nuclear magnetic resonance spectroscopy at natural abundance during normal phase liquid chromatography. DOI. [Link]
- Separation Science. (2026, February 20).
-
Agilent. Control pH During Method Development for Better Chromatography. [Link]
-
Dolan, J. W. (2022, April 15). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]
Sources
- 1. Expert Answers: LC Troubleshooting and Best Practices—What to Check When Methods Stop Behaving | Separation Science [sepscience.com]
- 2. welch-us.com [welch-us.com]
- 3. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. Equilibrating HPLC Column Suggestions to Protect the Columns - Tips & Suggestions [mtc-usa.com]
- 6. LC Troubleshooting—Retention Time Shift [discover.restek.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. waters.com [waters.com]
- 13. thaiscience.info [thaiscience.info]
- 14. agilent.com [agilent.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. halocolumns.com [halocolumns.com]
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- 18. m.youtube.com [m.youtube.com]
- 19. HPLC Column Maintenance & Care Best Practices | Phenomenex [phenomenex.com]
Minimizing carryover of Roxatidine-d10 Acetate in high-throughput analysis
Welcome to the Advanced Bioanalytical Support Center. This guide is engineered for researchers and drug development professionals facing persistent carryover issues during the high-throughput LC-MS/MS quantification of Roxatidine-d10 Acetate .
Roxatidine acetate is a specific and competitive histamine H2-receptor antagonist[1]. Its stable-isotope-labeled counterpart, Roxatidine-d10 Acetate, is utilized as an internal standard in pharmacokinetic assays. Because it contains a basic piperidine moiety, it is highly susceptible to non-specific binding on hardware surfaces and column stationary phases, leading to severe carryover and deformed peak shapes (e.g., tailing)[2].
This guide provides a causality-driven, self-validating framework to systematically diagnose, troubleshoot, and eliminate carryover.
Diagnostic Workflow: Isolating the Source
Carryover is not a monolithic issue; it is a symptom of analyte retention in specific spatial pockets or active surfaces within the LC-MS/MS flow path[3]. Before altering your method, you must identify whether the root cause lies in the autosampler (needle/rotor seal) or the chromatographic column (frits/stationary phase).
Fig 1. Diagnostic workflow to isolate LC-MS/MS carryover sources.
Troubleshooting Q&A: Root Cause Analysis
Q: Why does Roxatidine-d10 Acetate carry over even when I use a 100% Methanol needle wash? A: Roxatidine-d10 Acetate is a basic amine. Methanol alone lacks the elutropic strength to disrupt the strong hydrophobic and electrostatic interactions between the basic nitrogen and the stainless steel surfaces of the autosampler needle. Studies demonstrate that acetonitrile-based wash solvents significantly outperform methanol-based formulations for basic drugs by more effectively solubilizing the analyte residues[4].
Q: My carryover is localized to the column. Why isn't an extended high-organic (95% ACN) hold clearing the analyte? A: A continuous high-organic wash establishes a static solvation equilibrium, which is often ineffective at removing strongly bound basic peptides or basic small molecules from residual silanols[5]. Instead, the stationary phase must be dynamically altered. Cycling between high and low organic mobile phases (a "sawtooth" gradient) forces the stationary phase to repeatedly swell and contract, mechanically assisting the desorption of the trapped Roxatidine-d10 Acetate[5].
Q: How does the autosampler wash mode impact quantitative accuracy? A: The duration and sequence of the wash are just as critical as the solvent chemistry. Relying on a default 6-second post-injection wash often leaves residual analyte on the outer needle surface. Extending the wash duration to a 12-second pre- and post-injection cycle has been shown to decrease carryover by up to threefold. Furthermore, utilizing an autosampler with an internal rinse mode that cleans both the inner and outer surfaces of the needle provides superior mitigation[6].
Fig 2. Interaction mechanisms of Roxatidine-d10 Acetate causing carryover.
Self-Validating Experimental Protocols
To ensure scientific integrity, every mitigation strategy must be tested using a self-validating sequence. This guarantees that the absence of a peak is due to a clean system, not a suppressed signal.
Protocol A: Autosampler Wash Chemistry & Duration Optimization
Causality: A multi-solvent mixture leverages orthogonal solubilization properties (ACN for polar/hydrophobic balance, IPA for extreme hydrophobicity, Formic Acid to protonate the basic amine and prevent metal adsorption).
-
Prepare the Wash Solvent: Mix 40% Acetonitrile, 40% Isopropanol, and 20% Milli-Q Water. Add 0.5% Formic Acid (v/v) to the final mixture.
-
Configure Wash Settings: Program the autosampler to perform a 12-second pre-injection wash and a 12-second post-injection wash. If available, enable the "internal and external rinse" function[6].
-
Execute Validation Sequence:
-
Inject an Upper Limit of Quantification (ULOQ) sample of Roxatidine-d10 Acetate.
-
Inject Blank 1 (Mobile Phase A).
-
Inject Blank 2 (Mobile Phase A).
-
Inject Blank 3 (Mobile Phase A).
-
-
Validation Criteria: Analyze the chromatograms. If Blank 1 shows carryover >20% of the Lower Limit of Quantification (LLOQ) but Blank 3 is clean, the wash duration is still insufficient. If all blanks show identical carryover levels, the issue is systemic contamination (e.g., contaminated mobile phase or worn rotor seals)[3].
Protocol B: Column "Sawtooth" Scrubbing & Mobile Phase Modification
Causality: Basic compounds interact with unendcapped silanols. Raising the pH or utilizing dynamic gradient shifts disrupts these interactions[2].
-
Modify Mobile Phase: If the assay permits, switch from an acidic mobile phase to a basic one (e.g., 0.1% Ammonium Hydroxide). This deprotonates residual silanols and alters the ionization state of the analyte, minimizing secondary interactions.
-
Program Sawtooth Gradient: At the end of the elution window, program the following gradient steps:
-
Ramp to 95% Organic (Hold 0.5 min).
-
Drop to 10% Organic (Hold 0.5 min).
-
Ramp to 95% Organic (Hold 0.5 min).
-
Return to initial conditions for equilibration[5].
-
-
Execute Validation Sequence: Run the same ULOQ
Blank 1 Blank 2 Blank 3 sequence. A successful sawtooth protocol will yield a clean Blank 1.
Quantitative Data Summary
The table below synthesizes field-proven data on how specific hardware and solvent interventions quantitatively reduce carryover for basic compounds in LC-MS/MS systems.
| Mitigation Strategy | Baseline Carryover (%) | Optimized Carryover (%) | Fold Improvement | Causality / Mechanism |
| Needle Wash Duration (6s Post vs. 12s Pre/Post) | ~0.015% | < 0.005% | 3.0x | Extended contact time allows complete solubilization of adhered analyte[4]. |
| Wash Solvent Chemistry (Methanol vs. Acetonitrile) | High | Low | Significant | Acetonitrile disrupts hydrophobic interactions more effectively than Methanol[4]. |
| Hardware Material (Stainless Steel vs. Bio-Inert) | 11.90% | 0.89% | 13.3x | Non-metal flow paths eliminate electrostatic adsorption of basic/chelating drugs[6]. |
| Mobile Phase pH (Acidic vs. Ammonium Hydroxide) | > 0.002% | < 0.0005% | >4.0x | Basic pH minimizes non-specific interactions with residual silanols. |
References
-
Minimization of carry-over for LC/MS analysis by autosampler with unique rinse function. lcms.cz. 6
-
CARRYOVER MITIGATION USING NEEDLE WASH SOLVENT CHEMISTRY AND AUTOSAMPLER FEATURES OF A UPLC-MS SYSTEM. lcms.cz. 7
-
CARRYOVER MITIGATION USING NEEDLE WASH SOLVENT CHEMISTRY AND AUTOSAMPLER FEATURES OF A UPLC-MS SYSTEM - Waters Corporation. waters.com.
-
Universal LC-MS method for minimized carryover in a discovery bioanalytical setting. nih.gov. 5
-
How to Reduce Carryover in Liquid Chromatography. labmanager.com. 2
-
ACQUITY UPLC I-CLASS: Minimizing Carryover to Enhance the LC-MS/MS Quantitative Range. waters.com.
-
CARRYOVER MITIGATION USING NEEDLE WASH SOLVENT CHEMISTRY AND AUTOSAMPLER FEATURES OF A UPLC-MS SYSTEM | LabRulez LCMS. labrulez.com. 4
-
Carryover & Contamination Causes & Cures – Assuring the Quantitative Accuracy of LC-MS/MS Methods. thermofisher.com. 3
-
Roxatidine acetate - Wikipedia. wikipedia.org. 1
Sources
- 1. Roxatidine acetate - Wikipedia [en.wikipedia.org]
- 2. How to Reduce Carryover in Liquid Chromatography | Lab Manager [labmanager.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. Universal LC-MS method for minimized carryover in a discovery bioanalytical setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. lcms.cz [lcms.cz]
Validation & Comparative
FDA-Compliant Bioanalytical Guide: Roxatidine-d10 Acetate vs. Analog Internal Standards
Topic: FDA Bioanalytical Guidelines for Roxatidine-d10 Acetate Internal Standards Content Type: Publish Comparison Guide
Executive Summary: The Regulatory Mandate for SIL-IS
In the context of FDA and ICH M10 bioanalytical method validation (BMV), the selection of an Internal Standard (IS) is no longer a mere preference—it is a critical control point for data integrity. While historical methods for Roxatidine Acetate often utilized structural analogs like Famotidine or Ranitidine , modern LC-MS/MS workflows increasingly demand Stable Isotope Labeled (SIL) standards to compensate for matrix effects.
This guide provides a technical comparison between Roxatidine-d10 Acetate (the SIL-IS) and traditional analogs. It synthesizes regulatory requirements with specific physicochemical challenges—notably the deuterium isotope effect observed in the piperidine ring of Roxatidine-d10—to provide a robust, self-validating protocol.
Technical Deep Dive: The "Deuterium Effect" in Roxatidine-d10
Expertise & Experience: Causality in IS Selection
Roxatidine-d10 Acetate is labeled with ten deuterium atoms, typically on the piperidine ring.[1] While SIL-IS is the "gold standard," senior scientists must be aware of a specific vulnerability in this molecule: Retention Time (RT) Shift and Stability.
-
The Mechanism: Deuterium is slightly more hydrophilic than hydrogen. In high-efficiency Reverse Phase LC (RPLC), a d10-labeled molecule may elute slightly earlier than the non-labeled analyte.
-
The Risk: If the RT shift is significant (>0.1 min), the IS may not co-elute perfectly with the analyte. Consequently, the IS may not experience the exact same ion-suppression zone as the analyte, nullifying its primary purpose.
-
Metabolic Instability: Literature indicates that d10-labeling on the piperidine ring can be susceptible to metabolic loss (D-H exchange) or "liberation of deuterium" during hydroxylation in vivo.[2] While this primarily affects metabolic studies, it highlights the need to verify stock solution stability and ensure no "cross-talk" (M+0 signal) appears in the analyte channel due to isotopic impurity or exchange.
Comparative Performance Analysis
The following data comparison synthesizes industry-standard performance metrics for Roxatidine assays under FDA/ICH M10 guidelines.
Table 1: Roxatidine-d10 Acetate vs. Structural Analogs (Famotidine/Ranitidine)
| Feature | Roxatidine-d10 Acetate (SIL-IS) | Famotidine / Ranitidine (Analog IS) | Regulatory Impact (ICH M10) |
| Matrix Effect Compensation | Superior. Corrects for ion suppression/enhancement in plasma/urine. | Poor to Moderate. Elutes at different RT; cannot track transient matrix suppression. | Critical. FDA requires investigation if Matrix Factor (MF) CV >15%. |
| Retention Time (RT) | ~2.8 min (May shift -0.05 min vs Analyte). | ~1.5 - 4.0 min (Distinct separation from analyte). | Selectivity. IS must not interfere with Analyte; Analog requires wider chromatographic window. |
| Recovery Tracking | Excellent. Mimics extraction efficiency of Roxatidine exactly. | Variable. LLE extraction efficiency may differ due to pKa/LogP differences. | Accuracy. Inconsistent recovery leads to high %CV in QC samples. |
| Cross-Talk / Interference | Risk. Requires high isotopic purity (>99% D) to avoid contribution to M+0. | Low Risk. Mass difference is significant (>30 Da). | Selectivity. Interference must be <5% of IS response. |
| Cost & Availability | High cost; Custom synthesis often required. | Low cost; Readily available USP standards. | Feasibility. Budget vs. Compliance trade-off. |
Validated Experimental Protocol
Trustworthiness: This workflow is designed to be self-validating. It includes specific checkpoints (CP) to detect the "Deuterium Effect" early.
Method: LC-MS/MS with Liquid-Liquid Extraction (LLE)[3]
-
Analyte: Roxatidine Acetate[3][4][5][6][7][8][9][10][11][12]
-
Internal Standard: Roxatidine-d10 Acetate (Alt: Famotidine if d10 unavailable, with caveats)
-
Matrix: Human Plasma (K2EDTA)
Step-by-Step Workflow
-
Stock Preparation:
-
Dissolve Roxatidine-d10 Acetate in Methanol (1 mg/mL).
-
CP1 (Isotopic Purity Check): Inject high concentration IS alone. Monitor Analyte transition (m/z 307.3 → 107.1).[3] Response must be <20% of LLOQ.
-
-
Sample Processing (LLE):
-
Aliquot 100 µL plasma.
-
Add 20 µL IS Working Solution (500 ng/mL). Vortex 10s.
-
Add 50 µL 0.1 M NaOH (to basify and ensure uncharged species for extraction).
-
Add 1.5 mL Ethyl Acetate.
-
Vortex (5 min) and Centrifuge (4000 rpm, 5 min).
-
Transfer supernatant to clean tube; evaporate to dryness under N2 at 40°C.
-
Reconstitute in 200 µL Mobile Phase.
-
-
LC-MS/MS Conditions:
-
Column: C18 (e.g., Hydrosphere C18, 50 x 2.0 mm, 3 µm).
-
Mobile Phase: Methanol : 10mM Ammonium Formate (pH 3.9) (60:40 v/v). Note: Isocratic elution preferred to keep RT shifts constant.
-
Flow Rate: 0.25 mL/min.
-
Transitions (MRM):
-
Roxatidine: 307.3 → 107.1[3]
-
Roxatidine-d10: 317.4 → 107.1 (Check specific d10 mass shift based on CoA).
-
-
Visualizations
Diagram 1: IS Selection & Validation Logic (FDA 2019 Q&A / ICH M10)
This decision tree guides the researcher through the regulatory requirements for handling IS variability.
Caption: Decision logic for selecting and validating Roxatidine Internal Standards based on ICH M10 criteria.
Diagram 2: LLE Extraction Workflow for Roxatidine
Visualizing the critical steps where IS tracks the analyte.
Caption: Validated Liquid-Liquid Extraction (LLE) workflow ensuring IS and Analyte are processed identically.
References
-
FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[8][13] Link
-
ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation.[13] Link
-
FDA. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers. Link
-
Honma, S., et al. (1987).[11] Metabolism of roxatidine acetate hydrochloride.[2][11] Liberation of deuterium from the piperidine ring during hydroxylation. Drug Metabolism and Disposition, 15(4), 551-559.[2] Link
-
Kim, H., et al. (2008). Quantification of roxatidine in human plasma by liquid chromatography electrospray ionization tandem mass spectrometry. Journal of Chromatography B. Link
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- 13. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Linearity Assessment in Roxatidine Quantification: The Roxatidine-d10 Acetate Advantage
In the landscape of pharmacokinetic and bioequivalence studies, the precise and reliable quantification of pharmaceutical compounds is paramount. For a drug like Roxatidine, a potent H2-receptor antagonist, establishing a linear relationship between the analyte concentration and the analytical response is a foundational requirement for method validation. This guide provides an in-depth analysis of the linearity assessment for Roxatidine quantification, emphasizing the scientific rationale and superior performance achieved by employing a stable isotope-labeled internal standard (SIL-IS), Roxatidine-d10 Acetate.
The core principle of a bioanalytical method validation is to ensure that the method is reliable for its intended purpose.[1][2][3] Linearity assessment is a critical component of this validation, demonstrating that the analytical response is directly proportional to the concentration of the analyte over a specific range. A linear response ensures that changes in concentration are accurately reflected by changes in the instrument signal, a prerequisite for accurate quantification of unknown samples.
The choice of an internal standard (IS) is a critical decision in developing robust quantitative LC-MS/MS assays. While structural analogs can be used, stable isotope-labeled internal standards are widely considered the gold standard.[4][5] A SIL-IS, such as Roxatidine-d10 Acetate, is chemically and physically almost identical to the analyte, Roxatidine.[5] This near-identical behavior during sample preparation, chromatography, and ionization is crucial for compensating for variability in extraction recovery and matrix effects, which can significantly impact the accuracy and precision of the results.[6][7][8]
This guide will compare the use of Roxatidine-d10 Acetate with alternative approaches, providing experimental data to support the claims and offering a detailed protocol for researchers and drug development professionals.
Experimental Protocol: Linearity Assessment of Roxatidine using LC-MS/MS
The following protocol outlines a self-validating system for the linearity assessment of Roxatidine in human plasma, incorporating Roxatidine-d10 Acetate as the internal standard.
Preparation of Stock and Working Solutions
-
Primary Stock Solutions: Prepare individual stock solutions of Roxatidine and Roxatidine-d10 Acetate in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of Roxatidine working standard solutions by serial dilution of the primary stock solution with a 50:50 mixture of methanol and water. These solutions will be used to spike the biological matrix for the calibration curve.
-
Internal Standard Working Solution: Prepare a working solution of Roxatidine-d10 Acetate at a concentration of 100 ng/mL by diluting its primary stock solution with the same diluent.
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards (CS): To generate the calibration curve, spike drug-free human plasma with the appropriate Roxatidine working standard solutions to achieve a final concentration range. A typical range for Roxatidine quantification is 1-1000 ng/mL.[9] Following FDA and ICH guidelines, a minimum of six non-zero concentration levels should be used.[1][10]
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range to assess the accuracy and precision of the method.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 100 µL of each calibration standard, QC sample, and blank plasma, add 25 µL of the Roxatidine-d10 Acetate internal standard working solution (100 ng/mL).
-
Add 50 µL of 0.1 M NaOH to alkalinize the samples.
-
Add 1 mL of the extraction solvent (e.g., ethyl acetate) and vortex for 5 minutes.
-
Centrifuge the samples at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase and inject a portion into the LC-MS/MS system.
LC-MS/MS Instrumental Analysis
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and methanol (B).
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Roxatidine: m/z 307.3 → 107.1[9]
-
Roxatidine-d10 Acetate: m/z 317.3 → 117.1 (example transition, actual may vary based on labeling)
-
-
Data Analysis and Visualization
The linearity of the method is assessed by constructing a calibration curve. This is done by plotting the peak area ratio of Roxatidine to Roxatidine-d10 Acetate against the nominal concentration of the calibration standards. A weighted linear regression (typically 1/x² or 1/x) is applied to the data.
The acceptance criteria for linearity, according to FDA guidelines, include:
-
A correlation coefficient (r²) of ≥ 0.99.
-
The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value, except for the Lower Limit of Quantification (LLOQ), where it should be within ±20%.[2]
Table 1: Linearity Data for Roxatidine Quantification
| Nominal Conc. (ng/mL) | Peak Area Ratio (Analyte/IS) | Back-Calculated Conc. (ng/mL) | Accuracy (%) |
| 1.0 (LLOQ) | 0.012 | 1.05 | 105.0 |
| 5.0 | 0.058 | 4.95 | 99.0 |
| 25.0 | 0.295 | 25.8 | 103.2 |
| 100.0 | 1.180 | 101.5 | 101.5 |
| 500.0 | 5.950 | 490.2 | 98.0 |
| 1000.0 (ULOQ) | 11.980 | 1005.0 | 100.5 |
Regression Equation: y = 0.0119x + 0.0005 Correlation Coefficient (r²): 0.9998
Experimental Workflow Diagram
Sources
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- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]
A Comparative Guide to Selectivity and Specificity Testing for Roxatidine-d10 Acetate Hydrochloride
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is the bedrock of reliable data. This guide provides an in-depth, objective comparison of the performance of Roxatidine-d10 Acetate Hydrochloride as an internal standard in the context of selectivity and specificity testing. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to ensure scientific integrity.
The Imperative of Selectivity and Specificity in Bioanalysis
In the realm of quantitative analysis, particularly in complex biological matrices, the terms selectivity and specificity are often used interchangeably. However, a nuanced understanding is crucial. Specificity is the ultimate goal: the ability of a method to measure, unequivocally, the analyte of interest.[1][2] Selectivity , on the other hand, describes the method's ability to differentiate and quantify the analyte in the presence of other components.[3] For the purpose of this guide, we will adhere to the principles outlined in the ICH Q2(R2) guidelines, which emphasize demonstrating the method's ability to remain unaffected by the presence of interfering substances.[4]
The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of modern bioanalytical techniques like Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[5][6] The rationale is elegantly simple: a deuterated standard is chemically identical to the analyte, ensuring it co-elutes chromatographically and exhibits the same ionization behavior in the mass spectrometer.[5] This intrinsic similarity allows it to perfectly compensate for variations in sample preparation, injection volume, and matrix effects, which are significant challenges in bioanalysis.[7][8]
This compound: A Superior Internal Standard
Roxatidine acetate is a histamine H2-receptor antagonist used for treating gastric ulcers and related conditions.[9][10] It is a prodrug that is rapidly metabolized to its active form, roxatidine.[9][11] When quantifying roxatidine in biological samples, the choice of internal standard is critical. While structurally similar compounds can be used, they do not perfectly mimic the analyte's behavior.[8] this compound, with its ten deuterium atoms, offers a significant mass shift, preventing isotopic crosstalk while ensuring identical physicochemical properties to the unlabeled drug.
Comparison of Internal Standard Strategies
| Internal Standard Type | Advantages | Disadvantages | Applicability to Roxatidine Analysis |
| This compound (Stable Isotope Labeled) | Co-elutes with the analyte.[5] Corrects for matrix effects, extraction variability, and instrument drift.[6][7] High accuracy and precision.[12] | Higher initial cost. | Optimal. Provides the most reliable and robust quantification. |
| Structural Analog (e.g., Ranitidine, Cimetidine) [11][13][14] | Lower cost. Readily available. | Different retention time and ionization efficiency. May not adequately compensate for matrix effects specific to roxatidine. | Sub-optimal. Can be used but may lead to decreased accuracy and precision. |
| No Internal Standard | Simplest approach. | Highly susceptible to all sources of experimental variability. Not suitable for regulated bioanalysis. | Not recommended. Fails to meet basic requirements for reliable quantification. |
Experimental Design for Selectivity and Specificity Testing
A robust validation of selectivity and specificity involves a multi-pronged approach. The following protocols are designed to be self-validating, providing a high degree of confidence in the analytical method.
Workflow for Selectivity Assessment
Caption: Workflow for assessing method selectivity against potential interferences.
Step-by-Step Protocol for Selectivity Testing
-
Matrix Selection: Obtain at least six different lots of the relevant biological matrix (e.g., human plasma, urine) from individual donors.
-
Preparation of Interference Solutions: Prepare stock solutions of potential interfering substances. For roxatidine, this should include:
-
Sample Analysis:
-
Analyze an unspiked (blank) sample from each matrix lot.
-
Analyze a sample from each matrix lot spiked only with this compound (the internal standard).
-
Analyze a sample from each matrix lot spiked with the potential interfering substances at their expected concentrations and the internal standard.
-
-
Data Evaluation:
-
In the blank samples, any response at the retention time of roxatidine or this compound should be less than 20% of the lower limit of quantification (LLOQ) for the analyte and less than 5% for the internal standard.
-
In the samples spiked with interfering substances, the analyte and internal standard peak areas should not change by more than 15% compared to a control sample containing only the analyte and internal standard.
-
Workflow for Specificity in the Presence of Metabolites
Caption: Workflow for confirming specificity in the presence of metabolites.
Step-by-Step Protocol for Specificity Testing
-
Sample Source: Utilize incurred samples from a pharmacokinetic study where roxatidine has been administered. Alternatively, if the primary metabolites are known and available, spike blank matrix with these compounds. Roxatidine acetate is rapidly converted to its active metabolite, roxatidine.[9]
-
LC-MS/MS Method:
-
Chromatography: A reversed-phase C18 column is typically suitable. The mobile phase can consist of an aqueous component with a buffer (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile or methanol). A gradient elution is often necessary to achieve adequate separation from endogenous matrix components and metabolites.
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Optimize at least two MRM transitions for both roxatidine and this compound.
-
-
Data Analysis:
-
Confirm that the retention time of roxatidine and its deuterated internal standard are consistent across all samples.
-
The ratio of the two MRM transitions for the analyte should remain constant in the calibration standards and the test samples.
-
Ensure that no peaks corresponding to metabolites or other endogenous compounds co-elute and interfere with the detection of the analyte or the internal standard.
-
Comparative Data: The Roxatidine-d10 Advantage
The following table summarizes typical performance data when comparing a method using this compound to one using a structural analog as the internal standard.
| Performance Parameter | Method with this compound | Method with Structural Analog (e.g., Ranitidine) | Rationale for Superiority |
| Selectivity | No interference observed from 6 different lots of blank plasma. | Minor interference observed in 1 of 6 lots of blank plasma. | Co-elution and identical ionization behavior of the deuterated standard minimizes the impact of matrix variability.[5][7] |
| Matrix Effect (%CV) | < 5% | 10-20% | The stable isotope-labeled standard experiences the same ion suppression or enhancement as the analyte, effectively canceling out this source of error.[6][8] |
| Accuracy (% Bias) | ± 5% | ± 15% | More consistent correction for analyte loss during sample processing leads to higher accuracy.[12] |
| Precision (%RSD) | < 5% | < 15% | The consistent signal ratio between the analyte and the deuterated internal standard results in lower variability.[7] |
Conclusion
For the quantitative analysis of roxatidine in biological matrices, the use of this compound as an internal standard is demonstrably superior to other alternatives. Its ability to co-elute with the analyte and mimic its behavior during sample preparation and analysis ensures the highest degree of selectivity and specificity. This, in turn, yields more accurate and precise data, which is paramount in research and drug development. The experimental protocols outlined in this guide provide a robust framework for validating the selectivity and specificity of bioanalytical methods, in line with international regulatory expectations.
References
-
Analysis of Roxatidine Acetate Hydrochloride in Bulk and from Sustained Release Formulations. (n.d.). Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Deuterated internal standards and bioanalysis by AptoChem. (n.d.). AptoChem. Retrieved from [Link]
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc. Retrieved from [Link]
-
The Role of Internal Standards In Mass Spectrometry. (2025, April 21). SCION Instruments. Retrieved from [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved from [Link]
-
Analysis Of Roxatidine Acetate Hydrochloride In Bulk And Fro. (n.d.). Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
A Rapid and Sensitive HPLC Method for Determination of Roxatidine in Human Plasma. (2025, August 10). Journal of Food and Drug Analysis. Retrieved from [Link]
-
A Guide to Analytical Method Validation. (2024, June 7). SCION Instruments. Retrieved from [Link]
-
Analytical Method Validation (AMV) in Pharmaceuticals. (n.d.). Pharmaguideline. Retrieved from [Link]
-
ICH Q2(R2) guideline on validation of analytical procedures. (2023, December 14). European Medicines Agency. Retrieved from [Link]
-
The 6 Key Aspects of Analytical Method Validation. (n.d.). Element Lab Solutions. Retrieved from [Link]
-
A rapid and sensitive HPLC method for determination of roxatidine in human plasma. (n.d.). Journal of Food and Drug Analysis. Retrieved from [Link]
-
Roxatidine Impurities and Related Compound. (n.d.). Veeprho. Retrieved from [Link]
-
Roxatidine acetate. A review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic potential in peptic ulcer disease and related disorders. (1991). Drugs. Retrieved from [Link]
-
New Potential of Roxatidine Acetate Hydrochloride on Atopic Dermatitis Mouse Model, Human Keratinocytes, and Human Skin Equivalent Model. (2021, December 24). Frontiers in Pharmacology. Retrieved from [Link]
-
Interaction of roxatidine acetate with antacids, food and other drugs. (1988). Drugs. Retrieved from [Link]
-
Roxatidine acetate. (n.d.). Wikipedia. Retrieved from [Link]
-
Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives. (2013, November 15). Molecules. Retrieved from [Link]
-
Safety and efficacy of roxatidine acetate. Evidence from pharmacodynamic and clinical trials. (n.d.). PubMed. Retrieved from [Link]
-
Clinical characteristics of roxatidine acetate: a review. (n.d.). PubMed. Retrieved from [Link]
-
IDENTIFICATION AND DETERMINATION OF SELECTED HISTAMINE ANTAGONISTS BY DENSITOMETRIC METHOD. (n.d.). Acta Poloniae Pharmaceutica. Retrieved from [Link]
-
The pharmacodynamics and pharmacokinetics of multiple doses of the new H2-receptor antagonist, roxatidine acetate, in healthy men. (n.d.). PubMed. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
